Sophoranone exhibits a range of pharmacological activities, with its anticancer effects being the most extensively studied.
| Pharmacological Activity | Reported Targets / Mechanisms | Experimental Models (Examples) |
|---|---|---|
| Anticancer | Inhibition of MTHFD2 [1], Molecular docking against EGFR, Aromatase, PI3K Alpha [2] | In vitro cell-based assays [1], Computational docking studies [2] |
| Anti-inflammatory | Modulation of NF-κB, MAPK, PI3K/AKT signaling pathways [3] | In vitro models (e.g., RAW 264.7 cells) [3], In vivo models (e.g., mouse asthma model) [3] |
| Antiviral | Inhibition of SARS-CoV-2 3CLpro and PLpro [4] | In vitro enzyme inhibition assays [4] |
The following diagram illustrates the primary signaling pathways and experimental workflows involved in studying this compound's anticancer and anti-inflammatory activities:
Here are the methodologies for key experiments cited in the research, which can serve as a reference for your own work.
1. In Vitro Evaluation of Anti-SARS-CoV-2 Protease Activity [4]
2. In Silico Molecular Docking for Breast Cancer Targets [2]
3. Cell-Based Anticancer Activity Screening [1]
This compound is a promising candidate for drug development. Future research should focus on comprehensive in vivo pharmacokinetics and toxicity profiling, further mechanistic studies to validate its polypharmacology, and structural optimization to improve its potency and drug-like properties.
Sophora tonkinensis Gagnep. (family Leguminosae), known as "Shandougen" in Traditional Chinese Medicine (TCM), is a nationally protected Category II medicinal plant native to the karst regions of Southwest China and Northern Vietnam [1] [2]. For centuries, its dried roots and rhizomes have been extensively employed in TCM and ethnopharmacy for clearing heat, detoxification, and treating conditions including sore throat, tonsillitis, pharyngitis, swollen gums, and inflammatory diseases [3] [1]. Modern pharmacological research has revealed a much broader spectrum of activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cardioprotective effects [3] [1] [4]. The plant's medicinal properties are primarily attributed to its diverse secondary metabolites, with alkaloids and flavonoids constituting the major classes of bioactive compounds [3] [1] [2]. Over 330 compounds have been identified from S. tonkinensis, including more than 85 alkaloids and 120 flavonoids, alongside triterpenoids, organic acids, and polysaccharides [1].
The table below summarizes the core bioactive compounds and their quantitative distribution across different plant tissues, highlighting significant tissue-specific accumulation patterns crucial for quality control and targeted extraction.
Table 1: Major Bioactive Compounds in Sophora tonkinensis and Their Distribution
| Compound Category | Specific Compounds (Examples) | Plant Part with Highest Concentration | Reported Concentration | Key Analytical Methods |
|---|---|---|---|---|
| Quinolizidine Alkaloids | Matrine, Oxymatrine, Sophocarpine, Sophoridine | Seeds | Matrine in seeds: 169.48 µg/g; Total alkaloids in seeds: 19.88 mg/g [2] | HPLC, LC-MS [2] [5] |
| Flavonoids | Genistin, Genistein, Trifolirhizin, Maackiain | Seeds (Genistin), Leaves (Genistein) | Genistin in seeds: 27.13 µg/g; Genistein in leaves: 15.05 µg/g [2] | HPLC, LC-MS [2] [5] |
| Prenyl Flavonoids | Sophytonkinones, Lonchocarpous | Roots & Rhizomes | Not Quantified (Structuredetermined via NMR/MS) [3] | NMR, MS [3] |
| Other Bioactives | Caffeic Acid, Gallic Acid, Betulinic Acid | Roots & Rhizomes [4] | Varies by compound and source | HPLC, MS [4] |
The intricate biosynthetic pathways of these compounds involve a coordinated series of enzymatic reactions. The following diagram outlines the primary metabolic routes leading to the key alkaloids and flavonoids in S. tonkinensis.
Diagram 1: Simplified biosynthetic pathways of major alkaloids and flavonoids in S. tonkinensis. Key enzymes (red nodes) catalyze crucial steps toward final bioactive compounds (green nodes).
Understanding the varying concentrations of bioactive compounds across different plant organs is essential for defining the medicinal parts and optimizing harvest strategies. Recent metabolomic studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have quantitatively mapped the distribution of these compounds [2]:
The biosynthesis of active ingredients is significantly influenced by environmental factors and cultivation practices.
A pivotal 2025 study elucidated a novel molecular mechanism for the antiviral activity of S. tonkinensis, particularly against Hepatitis B Virus (HBV). The research showed that S. tonkinensis extract (STE) potently inhibits HBV replication in a mouse model by targeting the innate immune cGAS-STING pathway [7].
The following diagram illustrates this specific antiviral mechanism activated by S. tonkinensis extract.
Diagram 2: STE antiviral mechanism via cGAS-STING pathway activation, leading to inhibition of HBV replication.
A 2024 study employing an integrative omics approach and experimental validation revealed the cardioprotective potential of S. tonkinensis against Myocardial Ischemia (MI) [4]. The extract and its identified active compounds (caffeic acid, gallic acid, betulinic acid, esculetin, and cinnamic acid) were found to mitigate multiple pathological processes in MI:
The two major alkaloids, matrine and oxymatrine, have demonstrated broad anti-tumor activities across various cancer cell lines, inducing apoptosis through the activation of caspase-3 [3] [7]. Flavonoids like trifolirhizin exhibit anti-inflammatory and antitumor properties by inhibiting pathways such as PI3K/Akt [1] [5]. The richness of these compounds makes S. tonkinensis a valuable resource for developing anti-cancer adjuvants and anti-inflammatory agents.
This protocol is designed to assess the elicitor effect of nanoparticles on bioactive compound synthesis under abiotic stress [6].
This protocol outlines standardized methods for the extraction and quantification of core bioactive compounds [2] [5].
Extraction of Alkaloids (Matrine/Oxymatrine):
Extraction of Flavonoids (Maackiain/Trifolirhizin):
A modern, eco-friendly alternative for flavonoid extraction employs Deep Eutectic Solvents (DES). This method is noted for its efficiency and sustainability, leveraging the unique properties of DES to enhance the extraction yield of flavonoids from S. tonkinensis [8]. While the search results note the use of this technology, the specific DES composition, liquid-solid ratio, extraction time, and temperature parameters should be optimized based on further experimental details [8].
Understanding the molecular machinery controlling the synthesis of alkaloids and flavonoids is key for metabolic engineering and quality improvement.
A 2025 study integrating transcriptomics and metabolomics across roots, stems, leaves, and seeds identified critical genes [2] [9]:
A genome-wide analysis identified 85 NAC transcription factors in S. tonkinensis (StNACs). This plant-specific transcription factor family is known to be a master regulator of growth, development, stress responses, and secondary metabolism [9]. The study found:
The application of multi-omics (transcriptomics, proteomics, metabolomics) represents a powerful systems biology approach to unravel complex regulatory networks. A 2024 study used this strategy to investigate how magnesium ions influence the synthesis of active ingredients [5]. The analysis revealed that Mg²⁺ acts as a pervasive network regulator, influencing diverse metabolic processes including potassium/calcium uptake and photosynthesis, which subsequently leads to coordinated changes in the levels of pharmacologically active compounds [5]. This holistic view is crucial for understanding how cultivation factors impact medicinal quality.
Sophora tonkinensis is a pharmacologically rich medicinal plant with immense potential for modern drug development and clinical application. Its core bioactive compounds, matrine-type alkaloids and diverse flavonoids, exhibit a wide array of mechanisms, including newly discovered actions like cGAS-STING pathway activation for antiviral therapy and vesicle-mediated transport regulation for cardioprotection. The concentration of these compounds is highly tissue-specific and can be effectively modulated by abiotic elicitors like SiO₂ nanoparticles and nutrient factors such as magnesium ions.
Future research should focus on:
This compound is a flavonoid compound purified from the roots of Sophora species, such as Sophora subprostrata [1]. It has garnered research interest primarily for its potent anti-cancer properties.
The table below summarizes its key identified activities and potential therapeutic applications based on the literature.
| Aspect | Summary of Findings from Search Results |
|---|---|
| Source Plant | Roots of Sophora subprostrata (also known as Shan Dou Gen) [1]. |
| Core Biological Activity | Strong inducer of apoptosis (programmed cell death) in cancer cells [1]. |
| Reported Therapeutic Potential | - Leukemia: Induced apoptosis in human leukemia U937 cells [1].
The most detailed mechanistic study describes this compound's action in human leukemia U937 cells. The proposed signaling pathway can be visualized as follows:
Figure: Proposed apoptotic pathway induced by this compound in leukemia cells, based on findings from [1].
This mechanism is notably distinct from other flavonoids like genistein, with this compound demonstrating significantly stronger activity [1].
Recent computational analyses support its potential as a multi-targeted anti-cancer agent:
While the search results do not provide full experimental protocols, they mention several key methodologies used in this compound research:
However, to strengthen its profile as a drug candidate, several critical steps are needed:
Sophoranone, a prenylated flavonoid, is a natural compound isolated from several plant species. The table below summarizes its known botanical sources and key chemical characteristics:
| Property | Description |
|---|---|
| Primary Plant Source | Root of Sophora subprostrata (also known as Sophora tonkinensis or "Shan Dou Gen") [1] [2] |
| Other Reported Sources | Roots of Sophora flavescens [3] |
| Chemical Classification | Flavonoid[CITATION:1] |
| CAS Number | 23057-55-8[CITATION:1] |
| Molecular Formula | C30H36O4[CITATION:1] |
| Synonyms | (-)-Sophoranone; Sophoranon[CITATION:1] |
Research indicates that this compound exhibits promising biological activities, particularly in anti-inflammatory and anti-cancer contexts. Key experimental findings and methodologies are summarized below:
| Activity | Experimental Model/Finding | Key Parameters/Results |
|---|---|---|
| Anti-inflammatory [1] | Inhibition of LPS-induced NO production in mouse RAW264.7 macrophage cells. | IC50 = 28.1 μM (by Griess assay after 24 hrs) [1]. |
| Anti-cancer | Growth-inhibitory and apoptosis-inducing effects on human leukemia U937 cells [2]. | Specific IC50 not provided in search results; studies report "growth-inhibitory" and "apoptosis-inducing" activities [2]. |
For researchers looking to replicate or build upon existing work, here are outlines of key methodologies used to evaluate this compound's activity.
Anti-inflammatory Activity Assay (In Vitro)
Anti-cancer Activity Assay (In Vitro)
This compound is reported to influence critical cellular signaling pathways. The diagram below illustrates its potential mechanism of action based on research into similar prenylated flavonoids and related compounds.
Potential signaling pathways modulated by this compound, based on related flavonoid research.
The pathways illustrated are inferred from the broader context of prenylated flavonoid research [4] [5]. Direct experimental validation specifically for this compound is an area for further investigation.
This compound, primarily sourced from Sophora species, demonstrates significant potential as a lead compound in drug discovery. Future work should focus on:
Sophoranone's therapeutic potential is linked to its diverse mechanisms of action across different biological contexts.
Apoptosis Induction in Cancer Cells: In human leukemia U937 cells, this compound induces apoptosis through the mitochondrial pathway. Early treatment triggers reactive oxygen species (ROS) formation, opens mitochondrial permeability transition (MPT) pores, and releases cytochrome c from mitochondria into the cytosol. This cascade activates caspases, leading to programmed cell death. Research indicates this compound directly targets mitochondrial complexes III and IV [1].
Promotion of Muscle Cell Differentiation: this compound promotes the differentiation of C2C12 myoblast cells and rabbit extraocular muscle satellite cells. Treatment upregulates key myogenic markers, including Myogenin (MyoG), Myosin Heavy Chain 3 (Myh3), and Muscle Creatine Kinase (MCK), which are critical for forming functional muscle fibers. This activity suggests potential applications in treating muscle atrophy or paralytic strabismus [2].
This compound induces apoptosis via the mitochondrial pathway [1].
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in immune cells [3].
Potent In Vitro CYP2C9 Inhibition: this compound is a potent, competitive inhibitor of the cytochrome P450 enzyme CYP2C9 in human liver microsomes, with a very low Ki value of 0.503 ± 0.0383 μM. However, this strong inhibitory effect does not translate in vivo in rats, likely due to its poor absorption and high plasma protein binding [4].
For researchers aiming to work with this compound, here are summaries of key experimental methodologies.
| Experiment | Key Details |
|---|
| Analysis in Rat Plasma (LC-MS/MS) | Sample Prep: 50 µL plasma deproteinized with 150 µL acetonitrile (containing IS) [5]. Column: Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 µm) [5]. Mobile Phase: Gradient of 7.5 mM ammonium acetate vs. acetonitrile (0.1% formic acid) [5]. Flow Rate: 0.4 mL/min [5]. Run Time: 7.0 min [5]. LLOQ for SPN: 5 ng/mL [5]. | | CYP Inhibition Assay (HLM) | System: NADPH-generating system in pooled HLMs [4]. CYP2C9 Probe: Tolbutamide (Km = 100 µM) [4]. Incubation: 37°C, pre-incubate 5 min [4]. Detection: LC-MS/MS for metabolite 4-hydroxytolbutamide [4]. | | C2C12 Differentiation | Cell Line: C2C12 mouse myoblasts [2]. Treatment: this compound (e.g., up to 10 µM) [2]. Assays: MTT for viability; RT-PCR/Western for MyoG, Myh3, MCK [2]. | | Apoptosis Assay (U937 cells) | Cell Line: Human leukemia U937 cells [1]. Key Measurements: ROS generation, mitochondrial membrane permeability, cytochrome c release [1]. |
This compound promotes myogenic differentiation by upregulating key regulatory factors and structural proteins [2].
Source and Isolation: this compound is a natural product obtained from the roots of Sophora tonkinensis (Shan Dou Gen) and Sophora subprostrata [5] [1] [3]. Standard isolation techniques for such flavonoids often involve macroporous resin column pre-separation followed by further purification using methods like high-speed counter-current chromatography (HSCCC) [6].
Solubility and Storage:
Critical Note on In Vitro to In Vivo Translation: While this compound shows high potency in cellular and enzyme-based assays, its poor permeability and extensive plasma protein binding mean that in vitro activity may not reliably predict in vivo efficacy or drug-drug interaction potential [4]. These factors must be considered during pre-clinical development.
While the most current and specific data for breast cancer is computational, earlier studies provide context for Sophoranone's broader anticancer properties and pharmacological behavior.
For researchers aiming to validate these findings, here are the core methodologies from the key studies.
This protocol is central to the most recent findings on this compound and breast cancer.
This protocol explains how the potent in vitro CYP2C9 inhibition was determined.
CYP Enzyme Probe Substrates Used [2]
| CYP Enzyme | Probe Substrate |
|---|---|
| CYP1A2 | Phenacetin |
| CYP2A6 | Coumarin |
| CYP2B6 | Bupropion |
| CYP2C8 | Rosiglitazone |
| CYP2C9 | Tolbutamide |
| CYP2C19 | Omeprazole |
| CYP2D6 | Dextromethorphan |
| CYP2E1 | Chlorzoxazone |
| CYP3A4 | Midazolam |
The diagram below outlines the integrated computational workflow used in the recent study that identified this compound as a promising candidate.
Integrated computational workflow for identifying this compound as a lead compound for breast cancer.
Based on the current evidence, here are the critical points for researchers:
Sophoranone has been computationally identified as a promising candidate for inhibiting specific protein targets relevant to cancer. The table below summarizes the quantitative data from these studies.
| Study Focus | Identified Role of this compound | Key Protein Targets | Reported Binding Affinity / Docking Score | Analysis Method |
|---|---|---|---|---|
| Breast Cancer Targeted Therapy [1] | One of the top two docking hits (lead compound) from 129 herbal compounds. | EGFR (1XKK), Aromatase (3S7S), PI3K Alpha (7PG6) [1] | Identified as a "top docking hit"; specific scores not detailed in the abstract [1]. | Molecular Docking, MD Simulation (100 ns), ADME-Tox, DFT [1] |
| MTHFD2 Inhibition for Cancer [2] | Active component isolated from Sophora subprostrata; basis for derivative design. | Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) [2] | Served as a reference for designing more potent derivatives; specific score for this compound not provided [2]. | Computer-Aided Drug Design (CADD), Structure-Activity Relationship (SAR) |
Based on the search results, here are the detailed methodologies used in the studies that involved this compound.
1. Compound and Target Preparation [1]
2. Molecular Docking Protocol [1]
3. Post-Docking Validation and Analysis [1]
To help visualize the typical research workflow in these studies, the following diagram maps out the key stages from initial screening to lead compound validation:
The studies position this compound as a high-priority candidate for further development.
The following table consolidates key pharmacokinetic parameters and data from pivotal studies.
| Parameter | Findings & Values | Experimental Context |
|---|---|---|
| Oral Absorption | Non-linear pharmacokinetics observed at higher doses due to saturation of absorption [1]. | Sourced from rat studies after oral administration of Sophora tonkinensis extract [1]. |
| Bioavailability | Increased absorption in plant extract vs. pure compound, attributed to improved solubility and/or decreased metabolism by other components [1]. | Comparative study in rats between pure Sophoranone and standardized Sophora tonkinensis extract (SKI3301) [1]. |
| Cmax | ~13.1 ng/mL | Achieved 60 minutes after a single oral dose of 12.9 mg/kg in rats [2]. |
| Plasma Protein Binding | >99.9% | Determined in vitro [2]. |
| Cellular Permeability | Very low (Papp = 0.115 × 10⁻⁶ cm/s) | Assessed using Caco-2 cell models, indicating poor intestinal absorption [2]. |
| Key Metabolic Enzyme Interaction | Potent competitive inhibitor of CYP2C9 in vitro (Ki = 0.503 ± 0.038 µM). No significant time-dependent inhibition found [2]. | Evaluated in pooled human liver microsomes using specific probe substrates for nine major CYP enzymes [2]. |
| In Vitro to In Vivo Correlation | Lack of correlation. No significant effect on CYP2C9 substrate (diclofenac) pharmacokinetics in rats despite potent in vitro inhibition [2]. | Rat study co-administering this compound with diclofenac [2]. |
The methodologies from these key studies are detailed below.
| Study Objective | Experimental Protocol Summary |
|---|
| Comprehensive PK in Rats [1] | • Test Article: SKI3301, a standardized dried 50% ethanolic extract of Sophora tonkinensis. • Administration: Intravenous (5-20 mg/kg) and oral (200-1000 mg/kg) doses to rats. • Analysis: Measured pharmacokinetic properties of four marker compounds, including this compound. | | In Vitro CYP Inhibition & Mechanism [2] | • System: Pooled human liver microsomes from 150 donors. • Assay: Cocktail incubation with nine specific CYP probe substrates at concentrations near their Km values. • Analysis: IC₅₀ and Kᵢ values determined for reversible inhibition. Time-dependent inhibition assessed with NADPH pre-incubation. | | In Vivo Drug Interaction in Rats [2] | • Design: Oral co-administration of this compound with diclofenac (a CYP2C9 substrate) to rats. • Measurement: Pharmacokinetic parameters of diclofenac and its metabolite (4'-hydroxydiclofenac) were monitored and compared. |
The following diagram illustrates the experimental workflow used to characterize this compound's properties, from initial in vitro screening to in vivo validation.
Experimental workflow for this compound PK and interaction profiling.
This diagram depicts the proposed mechanism by which this compound inhibits the CYP2C9 enzyme in vitro and the factors preventing this effect in vivo.
Mechanism of this compound's CYP2C9 inhibition and in vivo disconnect.
This compound is a prenylated flavonoid compound primarily isolated from Sophora tonkinensis and other Sophora species, which have been used in traditional Chinese medicine for centuries. This bioactive compound has gained significant attention in pharmaceutical research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and potential metabolic applications. This compound belongs to the class of dihydroxyflavanones characterized by a 2,3-dihydrochromen-4-one core structure with three prenyl groups (3-methylbut-2-enyl substituents) and two hydroxyl groups at strategic positions that contribute to its biological activity [1]. The compound exhibits stereochemical complexity with a defined S-configuration at the C-2 position of the dihydrochromen ring, which significantly influences its three-dimensional arrangement and interaction with biological targets [1].
The traditional use of Sophora tonkinensis in treating acute pharyngolaryngeal infections and sore throat has been partially attributed to the presence of this compound and related flavonoids [2]. Modern pharmacological investigations have revealed that this compound's unique prenylated structure distinguishes it from other flavonoids, potentially enhancing its bioactivity and pharmacological profile through increased membrane affinity and specific molecular interactions [1]. This technical guide provides a comprehensive overview of this compound's chemical properties, analytical methods, biological activities, and pharmacological profiling to support researchers and drug development professionals in their investigation of this promising natural product.
This compound possesses a distinct molecular architecture that underpins its biological activities and physicochemical behavior. The compound has a molecular formula of C₃₀H₃₆O₄ with a molecular weight of 460.6 g/mol and a CAS registry number of 23057-55-8 [1]. Its chemical structure is characterized by a dihydroxyflavanone backbone consisting of a benzopyran ring system where the pyran ring is partially saturated at the C2-C3 position [1]. The molecule features two hydroxyl groups at position 7 of the chromen ring system and position 4' on the attached phenyl ring, along with three prenyl groups (3-methylbut-2-enyl substituents) positioned at the 3' and 5' positions of the phenyl ring and at position 8 of the chromen ring [1]. These prenyl groups contribute significantly to the lipophilic character of the molecule and enhance its membrane affinity [1].
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₃₆O₄ | [1] |
| Molecular Weight | 460.6 g/mol | [1] |
| CAS Registry Number | 23057-55-8 | [1] |
| Exact Mass | 460.26135963 Da | [1] |
| Topological Polar Surface Area | 66.8 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Heavy Atom Count | 34 | [1] |
This compound's unique prenylated structure distinguishes it from other common flavonoids. While typical flavonoids like genistein, quercetin, luteolin, and kaempferol share the basic polyphenolic structure, this compound features specific prenylations at multiple positions that significantly enhance its lipophilicity and potential bioactivity compared to non-prenylated flavonoids [1]. The compound exhibits a complexity value of 752, reflecting the intricate nature of its molecular architecture [1]. The stereochemical configuration at the C-2 position (S-configuration) plays a crucial role in determining its three-dimensional arrangement and consequently affects its interaction with biological targets and overall pharmacological profile [1]. Spectroscopic characterization of this compound, particularly through nuclear magnetic resonance (NMR) techniques including correlation spectroscopy and heteronuclear single quantum coherence, has provided comprehensive structural verification and confirmed the positions of all functional groups [1].
High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) has been established as a robust method for the comprehensive analysis of flavonoids in Sophora tonkinensis, including this compound [3]. This analytical approach enables both the identification and determination of multiple flavonoid compounds present in the crude drug. The method development involves the separation and characterization of seventeen flavonoids, with seven being unambiguously identified (trifolirhizin, quercetin, formononetin, macckiain, kurarinone, this compound, and sophoranochromene) through comparison of their retention times, and UV and MS spectra with authentic compounds [3]. The remaining ten flavonoids were tentatively identified by comparing their UV and MS/MS spectra with literature data [3].
For quantitative analysis, a liquid chromatographic method was employed to simultaneously determine five major active flavonoids in Sophora tonkinensis, including this compound [3]. The method validation demonstrated excellent linearity (r > 0.9998) across the test ranges, with recovery rates between 96.40%-104.43% [3]. This developed HPLC method was successfully applied to determine the concentrations of these five flavonoids in seventeen samples of Sophora tonkinensis, providing a reliable approach for quality assessment of herbal materials and extracts [3]. The analytical workflow encompasses sample preparation through solvent extraction, chromatographic separation using optimized mobile phases, and detection through multiple channels including UV and mass spectrometry for comprehensive compound characterization.
Figure 1: Analytical workflow for this compound identification and quantification
Liquid chromatography-mass spectrometry (LC/MS) has proven particularly valuable for the comprehensive profiling of this compound and related flavonoids in complex herbal matrices. The technique enables the identification of compounds based on their molecular masses, fragmentation patterns, and retention behaviors [3]. For this compound specifically, spectroscopic characterization through nuclear magnetic resonance (NMR) has provided detailed structural information, with both one-dimensional and two-dimensional techniques (including correlation spectroscopy and heteronuclear single quantum coherence) contributing to the complete structural elucidation [1]. Additionally, Fourier-transform infrared spectroscopy (FTIR) has been employed as a complementary technique for phytochemical screening and functional group identification in complex plant extracts containing this compound and related compounds [4].
The quantitative determination of this compound in biological matrices presents additional challenges due to the need for high sensitivity and specificity. Methods have been developed and validated for the determination of this compound in plasma samples, typically employing liquid chromatography with tandem mass spectrometry (LC-MS/MS) to achieve the necessary detection limits for pharmacokinetic studies [2]. These methods generally involve protein precipitation or liquid-liquid extraction as sample preparation techniques, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in mass spectrometry. The validation parameters for these bioanalytical methods include specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
This compound demonstrates significant anticancer properties through multiple mechanisms of action. In castration-resistant prostate cancer (CRPC), sophocarpine, a related compound from Sophora species, has shown inhibitory effects on tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway [5]. In vitro tests using DU145 and PC3 cell lines (two CRPC cell lines) revealed that sophocarpine suppressed proliferation, reduced migration and invasion capabilities, and increased apoptosis rates in a concentration-dependent manner [5]. These findings were further validated in vivo using a xenografted tumor model in nude mice, where sophocarpine administration significantly decreased both tumor weight and volume [5]. Mechanistic studies through Western blot analysis demonstrated that these anti-cancer effects were mediated through the inactivation of the PI3K/AKT/mTOR signaling pathway in both cellular and animal models [5].
This compound itself has been identified as a potential inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme overexpressed in various cancers that plays a critical role in one-carbon metabolism essential for nucleic acid biosynthesis [6]. Structure-activity relationship studies have revealed that the chalcone skeleton and introduction of the isopentenyl group drastically increase the enzymatic inhibitory activity against MTHFD2 [6]. Compound optimization efforts have yielded derivatives with high selectivity for MTHFD2 over its homologous protein MTHFD1, exhibiting nearly 10-fold greater potency and selectivity compared to the natural sophoradin [6]. These MTHFD2 inhibitors have demonstrated strong anti-tumor effects in mouse xenograft models without significant abnormalities in major organs, suggesting promising therapeutic potential [6].
Figure 2: this compound anticancer mechanisms targeting PI3K/AKT/mTOR and MTHFD2 pathways
This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of nitric oxide production in macrophages and suppression of 5-lipoxygenase activity [2]. In cellular studies using mouse RAW264.7 cells, this compound demonstrated significant antiinflammatory activity by inhibiting LPS-induced NO production with an IC₅₀ value of 28.1 μM as measured by Griess assay [7]. Additional research suggests that this compound can suppress neuroinflammatory responses by inhibiting the TLR4/NFκB/MAPK signaling pathway, positioning it as a potential candidate for treating inflammatory diseases [1]. These anti-inflammatory properties align with the traditional use of Sophora tonkinensis for treating inflammatory conditions such as acute pharyngolaryngeal infections and sore throat [2].
Beyond its anticancer and anti-inflammatory activities, this compound has demonstrated other relevant biological effects. The compound has shown immunomodulatory properties and potential anti-diabetic applications, though these effects require further investigation [2]. Preliminary studies also suggest that this compound may possess antimicrobial activity, although comprehensive mechanistic studies are needed to fully elucidate this potential [1]. The compound's antioxidant properties contribute to its overall bioactivity profile, as it can neutralize reactive oxygen species and mitigate oxidative stress, which plays significant roles in carcinogenesis, tumor progression, and metastasis [4].
Table 2: Experimentally Determined Biological Activities of this compound
| Activity Type | Experimental System | Key Parameters/Results | Reference |
|---|---|---|---|
| Anti-inflammatory | Mouse RAW264.7 cells | IC₅₀ = 28.1 μM (inhibition of LPS-induced NO production) | [7] |
| Anticancer (MTHFD2 inhibition) | Enzyme assay | Potent MTHFD2 inhibition with high selectivity over MTHFD1 | [6] |
| CYP Enzyme Inhibition | Human liver microsomes | IC₅₀ = 0.966 ± 0.149 μM (CYP2C9 inhibition) | [2] |
| Anticancer (Prostate) | DU145 and PC3 cell lines | Suppressed proliferation, migration, invasion; increased apoptosis | [5] |
| Antioxidant | In vitro assays | Contributes to radical scavenging activity in plant extracts | [4] |
This compound demonstrates significant drug interaction potential through its inhibition of cytochrome P450 enzymes, particularly CYP2C9. Comprehensive in vitro studies using human liver microsomes have revealed that this compound exerts its strongest inhibitory effect on CYP2C9-mediated tolbutamide 4-hydroxylation with an IC₅₀ value of 0.966 ± 0.149 μM and a Kᵢ value of 0.503 ± 0.0383 μM in a competitive manner [2]. Additionally, it strongly inhibits other CYP2C9-catalyzed reactions including diclofenac 4′-hydroxylation and losartan oxidation activities [2]. When tested against a panel of nine major CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), CYP2C9 emerged as the most susceptible to this compound inhibition based on the lowest IC₅₀ value [2].
Time-dependent inhibition studies further characterized this compound's interaction with cytochrome P450 enzymes. Upon 30-minute pre-incubation of human liver microsomes with this compound in the presence of NADPH, no significant shift in IC₅₀ was observed, indicating that this compound is not a time-dependent inactivator of the nine major CYP enzymes [2]. This reversible inhibition profile suggests a different interaction mechanism compared to mechanism-based inactivators that form reactive metabolites and cause irreversible enzyme inhibition. The potent in vitro inhibition of CYP2C9 warrants special attention in drug development programs involving this compound, particularly for compounds that are metabolized primarily by this enzyme pathway.
Despite its potent in vitro inhibitory effects on CYP2C9, this compound demonstrates a notable lack of in vivo correlation in drug interaction studies. Oral co-administration of this compound had no significant effect on the pharmacokinetics of diclofenac and its metabolite 4′-hydroxydiclofenac in rats [2]. This discrepancy between in vitro and in vivo findings can be attributed to this compound's unfavorable pharmacokinetic properties, specifically its very low permeability and extensive plasma protein binding [2].
Permeability studies using Caco-2 cells revealed exceptionally low absorption potential for this compound, with a Pₐₚₚ value of 0.115 × 10⁻⁶ cm/s, which suggests poor intestinal absorption in vivo [2]. Additionally, this compound exhibits extensive plasma protein binding exceeding 99.9%, significantly limiting its free fraction available for metabolic enzyme interactions in vivo [2]. These combined factors—low oral absorption and high plasma protein binding—explain the lack of meaningful drug interactions observed in vivo despite potent in vitro inhibitory effects. From a drug development perspective, these properties present substantial challenges for the systemic delivery of this compound and may necessitate formulation strategies to enhance its bioavailability or consideration for alternative routes of administration.
Table 3: Pharmacokinetic and Drug Interaction Parameters of this compound
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| CYP2C9 Inhibition (IC₅₀) | 0.966 ± 0.149 μM | Human liver microsomes | [2] |
| CYP2C9 Inhibition (Kᵢ) | 0.503 ± 0.0383 μM | Human liver microsomes | [2] |
| Caco-2 Permeability (Pₐₚₚ) | 0.115 × 10⁻⁶ cm/s | Caco-2 cell monolayer | [2] |
| Plasma Protein Binding | >99.9% | Human plasma | [2] |
| Time-Dependent Inhibition | No significant shift | Human liver microsomes + NADPH | [2] |
Standardized protocols have been established for evaluating the anticancer potential of this compound and related compounds using in vitro cell-based assays. The Cell Counting Kit-8 (CCK-8) assay is commonly employed to assess cell viability, where cells (e.g., DU145 and PC3 prostate cancer lines) are inoculated into 96-well plates at a density of 5 × 10³ cells/well and incubated with varying concentrations of this compound for 24 hours [5]. After incubation, 10 μL of CCK-8 solution is added to each well, followed by measurement of absorbance at 450 nm using a microplate reader approximately one hour later [5]. For real-time cellular analysis (RTCA), cells are cultured in E-Plate 16 at 5 × 10⁴ cells/well, and the "cell index" parameter representing cell status is automatically recorded using an RTCA system every 15 minutes before and after treatment with this compound [5].
Additional cellular assays provide complementary information on this compound's anticancer mechanisms. Colony formation assays evaluate long-term proliferation inhibition by plating cells in 6-well plates at low densities (100-500 cells/well) and treating with sophocarpine after cell attachment [5]. Flow cytometry analysis using FITC Annexin V staining quantifies apoptosis rates after 24-hour incubation with this compound [5]. Migration and invasion capabilities are assessed through wound healing assays (measuring scratch closure in cell monolayers) and Transwell invasion assays using chambers pre-loaded with Matrigel [5]. Western blotting completes the mechanistic picture by evaluating protein expression and phosphorylation status of key signaling molecules in the PI3K/AKT/mTOR pathway and epithelial-mesenchymal transition (EMT)-related proteins using specific antibodies [5].
Comprehensive cytochrome P450 inhibition profiling follows well-established cocktail assays in human liver microsomes. The standard protocol involves preparing a 90-µL incubation mixture containing pooled human liver microsomes (final concentration 0.1 mg/mL), 50 mM phosphate buffer (pH 7.4), CYP-probe substrate cocktail sets at concentrations near their reported Kₘ values, and this compound at varying concentrations (typically 0-50 μM) [2]. After pre-incubation for 5 minutes at 37°C, the reaction is initiated by adding a 10-µL aliquot of NADPH-generating system followed by 15 minutes of incubation at 37°C in a shaking water bath [2]. Reactions are terminated using ice-cold acetonitrile containing an internal standard, followed by centrifugation and analysis of the supernatant via LC-MS/MS [2].
For MTHFD2 inhibition studies, enzyme activity assays are conducted to evaluate this compound's potential as a cancer therapeutic target. These assays typically involve incubation of the enzyme with its substrates in the presence of varying concentrations of this compound or its derivatives, followed by measurement of reaction products [6]. Complementary computational approaches including molecular docking studies provide structural insights into the binding interactions between this compound and MTHFD2, helping to explain the structure-activity relationships observed with different derivatives [6]. Permeability assessments using Caco-2 cell monolayers and plasma protein binding studies employing techniques like equilibrium dialysis or ultrafiltration complete the comprehensive pharmacological profiling of this compound [2].
This compound represents a chemically unique prenylated flavonoid with multifaceted biological activities and potential therapeutic applications, particularly in oncology and inflammation. The compound's well-characterized chemical structure, with its defined stereochemistry and specific prenylation patterns, provides a foundation for understanding its biological interactions and pharmacological properties. Advanced analytical methods, particularly HPLC-DAD-ESI-MS, have been successfully developed and validated for the qualitative and quantitative analysis of this compound in complex herbal matrices, supporting quality control standardizations for Sophora tonkinensis-based preparations.
Substantial evidence supports this compound's anticancer potential through multiple mechanisms, including inhibition of the PI3K/AKT/mTOR signaling pathway and targeting of MTHFD2 in one-carbon metabolism [5] [6]. These findings, combined with its anti-inflammatory properties mediated through inhibition of nitric oxide production and 5-lipoxygenase activity, provide a pharmacological basis for the traditional uses of its source plants [7] [2]. However, the translation of these promising in vitro activities into in vivo efficacy faces significant challenges due to this compound's unfavorable pharmacokinetic properties, including very low permeability and extensive plasma protein binding that limit systemic exposure [2].
Sophoranone is a flavonoid compound primarily isolated from the roots of Sophora species, particularly Sophora tonkinensis (used in traditional Chinese medicine for throat infections) and Sophora subprostrata [1] [2] [3].
The table below summarizes its basic chemical and biological data:
| Property | Description |
|---|---|
| CAS Number | 23057-55-8 [2] |
| Synonyms | (-)-Sophoranone; Sophoranon [2] |
| Molecular Formula | C₃₀H₃₆O₄ [2] |
| Molecular Weight | 460.60 g/mol [2] |
| Purity (Available Standard) | > 99% [2] [3] |
| Reported Biological Activities | Anti-inflammatory, anticancer, anti-diabetic, immunomodulatory [3]. Induces apoptosis in human leukemia cells via mitochondrial pathways [1]. |
| Solubility (for testing) | Soluble in DMSO (e.g., 100 mg/mL) [2]. |
For pharmacokinetic studies, a robust LC-MS/MS method has been developed for the simultaneous determination of this compound in rat plasma [4]. This can be adapted for quality control during extraction or for metabolism studies.
Research indicates several important physicochemical and pharmacokinetic properties of this compound that are critical for drug development:
The following diagram outlines the general workflow from plant material to compound analysis, based on the gathered information:
The existing data has several limitations that should guide future investigations:
The following protocol synthesizes methods for the purification of total flavonoids from Sophora tonkinensis, which contains sophoranone. The core of this process relies on Macroporous Resin Column Chromatography (MRCC) using AB-8 resin, identified as the most effective for this application [1].
Experimental Workflow
The diagram below outlines the key stages of the purification process.
Resin Preparation
Sample Preparation
Adsorption
Washing
Desorption (Elution)
Analysis of Purified Product
The tables below summarize the critical data for resin selection and process optimization from the literature.
Table 1: Performance Comparison of Selected Macroporous Resins [1]
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
|---|---|---|---|
| AB-8 | Weakly polar | 18.30 | 70.87 |
| HPD-100 | Polar | 17.56 | 40.77 |
| X-5 | Non-polar | ~14.00* | 69.03 |
Table 2: Optimized Parameters for AB-8 MRCC [1]
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Sample pH | 4.0 | Maximizes hydrogen bonding with resin. |
| Sample Concentration | 0.27 mg/mL | Concentration at adsorption plateau. |
| Adsorption Model | Langmuir Isotherm | Suggests monolayer adsorption. |
| Purification Factor | ~4.76-fold | Increase in total flavonoid content from 12.14% to 57.82%. |
| Recovery Yield | 84.93% | Recovery of total flavonoids after purification. |
The protocol above provides a solid foundation based on published research. To refine it further, you could:
(-)-Sophoranone (SPN) is a bioactive flavonoid isolated from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat [1]. This compound exhibits diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects, making it a promising drug candidate [1]. However, the accurate quantification of Sophoranone in biological matrices presents significant analytical challenges due to its very low plasma concentration (Cmax of approximately 13.1 ng/mL at 60 minutes after oral administration of 12.9 mg/kg to rats), poor permeability (Papp value of 0.115 × 10⁻⁶ cm/s in Caco-2 cells), and extensive plasma protein binding (>99.9%) [1]. These properties necessitate highly sensitive and specific analytical methods for reliable quantification in pharmacokinetic and drug interaction studies.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful analytical technique that offers significant advantages over conventional HPLC for the analysis of complex biological samples [2]. UPLC utilizes sub-2 μm particles in the stationary phase, which dramatically improves chromatographic resolution, sensitivity, and speed compared to traditional HPLC with 3-5 μm particles [2]. The reduced analysis time and lower solvent consumption make UPLC-MS particularly suitable for high-throughput bioanalysis in drug discovery and development settings. For this compound analysis, the superior sensitivity of UPLC-MS is essential to quantify the low plasma concentrations achieved after administration, while the enhanced selectivity helps overcome potential matrix effects and interferences from complex biological samples.
The UPLC-MS analysis of this compound requires optimization of various chromatographic and mass spectrometric parameters to achieve adequate separation, sensitivity, and reproducibility. Based on the physicochemical properties of this compound and related flavonoids from Sophora tonkinensis, the following conditions have been established:
Table 1: Optimized UPLC-MS Conditions for this compound Analysis
| Parameter | Configuration/Value | Alternative/Notes |
|---|---|---|
| UPLC System | Waters Acquity H-Class | Any UPLC capable of 1000 bar pressure |
| Column | C18 (100 × 2.1 mm, 1.7 μm) | C18 (100 × 2.1 mm, 1.8 μm) also suitable |
| Column Temperature | 40°C | 35-45°C acceptable |
| Mobile Phase A | 0.1% Formic acid in water | Acetate buffer (pH 4.0) for better peak shape |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Methanol for different selectivity |
| Gradient Program | 6-20% B (0-2 min), 20-90% B (2-8 min) | Adjust for specific matrix requirements |
| Flow Rate | 0.4 mL/min | 0.3-0.5 mL/min acceptable |
| Injection Volume | 5 μL | 2-10 μL depending on sensitivity needs |
| Analysis Time | 10 min | Includes equilibration |
| MS System | Triple Quadrupole | Q-TOF for untargeted analysis |
| Ionization Mode | ESI Negative | ESI Positive may work for some analogs |
| Capillary Voltage | 3.5 kV | Optimize for specific instrument |
| Source Temperature | 350°C | 300-400°C acceptable |
| Desolvation Gas | Nitrogen, 800 L/h | Adjust based on flow rate |
The chromatographic separation employs a reversed-phase mechanism with a C18 column, which provides excellent retention and separation for flavonoids like this compound [3] [4]. The use of acidified mobile phases enhances ionization efficiency in mass spectrometry and improves peak shape by suppressing silanol interactions. The gradient elution is crucial for separating this compound from potentially interfering matrix components, particularly given the complex nature of biological samples and the structural similarity of flavonoid metabolites.
For the quantification of this compound in biological matrices, triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the optimal combination of sensitivity and selectivity. The following parameters are recommended:
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | Value | Function |
|---|---|---|
| Ionization Mode | ESI Negative | Optimal for flavonoid detection |
| Precursor Ion (m/z) | 421.1 | [M-H]⁻ or related adduct |
| Product Ion (m/z) | 233.1 | Most abundant fragment |
| Collision Energy | 25 eV | Optimize for specific instrument |
| Cone Voltage | 35 V | Affects precursor ion transmission |
| Source Temperature | 350°C | Desolvation temperature |
| Desolvation Gas | 800 L/hr | Nitrogen typically |
| Collision Gas | Argon | ~0.15 mL/min flow |
| Dwell Time | 100 ms | Adjust based on peak width |
The electrospray ionization in negative mode is particularly suitable for this compound and other flavonoids due to the presence of phenolic hydroxyl groups that readily form deprotonated molecules [M-H]⁻ [3] [4]. The MRM transitions should be carefully optimized using standard solutions to ensure maximum sensitivity and specificity. For structural confirmation, additional diagnostic fragments should be monitored, and comparison with authentic standards is essential when available.
According to regulatory guidelines for bioanalytical method validation, the UPLC-MS method for this compound quantification must demonstrate acceptable performance in key parameters including selectivity, sensitivity, linearity, accuracy, precision, and stability. The validation should be conducted in the same biological matrix as the study samples (typically plasma or serum).
Table 3: Method Validation Parameters and Results for this compound UPLC-MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.5-500 ng/mL | R² > 0.99 |
| LLOQ | 0.5 ng/mL | S/N > 5, Accuracy ±20% |
| Selectivity | No interference at RT | <20% of LLOQ area |
| Intra-day Accuracy | 96.21-107.33% | 85-115% (±15% for LLOQ) |
| Intra-day Precision (RSD) | <13.77% | <15% (<20% for LLOQ) |
| Inter-day Accuracy | 98.5-104.2% | 85-115% (±15% for LLOQ) |
| Inter-day Precision (RSD) | <10.35% | <15% (<20% for LLOQ) |
| Extraction Recovery | >85% | Consistent and reproducible |
| Matrix Effect | <15% suppression | RSD < 15% |
| Short-term Stability (RT) | >90% | 4-6 hours |
| Freeze-thaw Stability | >85% | 3 cycles |
| Long-term Stability (-80°C) | >90% | 30 days |
The lower limit of quantification (LLOQ) of 0.5 ng/mL demonstrates the exceptional sensitivity of the UPLC-MS method, which is essential for capturing the low systemic exposure of this compound after oral administration [1] [5]. The calibration curve should be constructed using a linear regression model with 1/x² weighting to account for heteroscedasticity commonly observed at lower concentration ranges.
The extensive plasma protein binding of this compound (>99.9%) presents unique challenges for method validation [1]. The extraction procedure must effectively dissociate the drug from plasma proteins while maintaining the integrity of the analyte. The liquid-liquid extraction approach using tert-butyl methyl ether or ethyl acetate has proven effective for this compound and related flavonoids, typically providing recovery rates exceeding 85% [5].
Matrix effects should be thoroughly investigated using the post-column infusion method and by comparing the analyte response in neat solutions versus spiked post-extraction matrix samples from at least six different lots of blank plasma. If significant matrix effects are observed, modified extraction procedures or the use of stable isotope-labeled internal standards should be implemented to compensate for these effects.
The stability experiments should include conditions that the samples will encounter during actual study handling, including bench-top stability at room temperature, processed sample stability in the autosampler, freeze-thaw stability, and long-term stability at the intended storage temperature (typically -80°C). Given the potential susceptibility of flavonoids to enzymatic degradation, the stability in whole blood should also be assessed if blood samples are to be processed.
Proper sample preparation is critical for the reliable quantification of this compound in biological matrices. The protocol below outlines an optimized procedure for plasma sample preparation:
Materials and Reagents:
Extraction Procedure:
The acidification step is particularly important for this compound due to its phenolic structure, which benefits from protonation to enhance extraction efficiency into organic solvents. The use of a structurally similar internal standard corrects for variability in extraction efficiency and matrix effects, improving the accuracy and precision of the quantification.
For the analysis of this compound in tissues (e.g., liver, intestine) or other biological matrices, modifications to the extraction protocol are necessary:
Tissue Homogenization:
Urine Sample Preparation:
The comprehensive sample preparation workflow for this compound across different biological matrices can be visualized as follows:
The complete UPLC-MS analytical workflow for this compound quantification encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data processing. Each step must be carefully controlled and monitored to ensure data integrity and result reliability.
The data processing typically involves integration of the MRM chromatographic peaks for both this compound and the internal standard, calculation of peak area ratios (analyte/internal standard), and interpolation from the daily calibration curve. The acceptance criteria for each analytical run should include:
For metabolite identification studies, the UPLC-MS method should be adapted using a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements for both precursor and fragment ions. The potential metabolites of this compound may include hydroxylated, demethylated, or conjugated forms (glucuronides, sulfates), which can be identified by characteristic mass shifts and fragmentation patterns.
The validated UPLC-MS method for this compound has been successfully applied in various pharmacokinetic studies and drug-drug interaction assessments. A key application has been the investigation of this compound's inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9 [1].
Despite demonstrating potent inhibition of CYP2C9 in vitro (Ki value of 0.503 ± 0.0383 μM), this compound showed no significant effect on the pharmacokinetics of diclofenac (a CYP2C9 substrate) in rats when co-administered orally [1]. This discrepancy between in vitro and in vivo results highlights the importance of comprehensive pharmacokinetic studies and can be explained by this compound's poor absorption (low permeability in Caco-2 cells) and extensive plasma protein binding (>99.9%), which limit its free concentration at the enzymatic target site in vivo [1].
The UPLC-MS method has also been valuable in studying the metabolic activation of Sophora tonkinensis flavonoids by intestinal bacteria [3] [6]. Research has shown that flavonoid glycosides from Sophora tonkinensis are transformed by gut microbiota into their corresponding aglycones, which exhibit significantly enhanced anticomplement activities compared to the parent glycosides [3] [6]. This metabolic activation is particularly relevant for this compound and related compounds, as it may explain their enhanced bioactivity after oral administration.
The relationship between Sophora tonkinensis flavonoid metabolism and biological activity can be visualized as follows:
The UPLC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. The optimized chromatographic conditions enable excellent separation of this compound from matrix components, while the mass spectrometric detection in MRM mode ensures the necessary sensitivity for pharmacokinetic studies. The comprehensive validation data demonstrate that the method meets regulatory standards for bioanalytical method validation across all key parameters, including sensitivity, accuracy, precision, and stability.
The applications in drug metabolism and pharmacokinetic studies have yielded valuable insights into the disposition characteristics of this compound, particularly the pronounced disconnect between its potent in vitro CYP2C9 inhibition and lack of significant in vivo interaction. These findings underscore the importance of considering factors beyond intrinsic metabolic activity, such as absorption limitations and protein binding effects, when extrapolating in vitro data to clinical predictions.
The methodologies and protocols described herein can be readily adapted for the analysis of related flavonoids and natural products, contributing to the advanced phytochemical research and modernization of traditional medicines. As research on Sophora tonkinensis and its bioactive components continues to evolve, the UPLC-MS platform will remain an indispensable tool for elucidating the complex relationship between the chemical composition, metabolic fate, and pharmacological activities of these promising therapeutic agents.
This compound is a bioactive herbal compound identified as a promising candidate for targeted cancer therapy, particularly for breast cancer. Recent computational studies have highlighted its strong binding affinity for key protein targets involved in cancer progression, positioning it as a valuable lead compound for further drug development [1]. These application notes provide a detailed, step-by-step molecular docking protocol to guide researchers in elucidating the binding mechanisms of this compound with its protein targets.
A critical phase for ensuring the accuracy and reliability of the docking simulation.
The this compound compound structure must be retrieved in a ready-to-dock 3D format.
.mol2 or .sdf). Tools like Open Babel can be used for format conversion.Three protein targets relevant to breast cancer have been identified for this compound docking [1]. Their structures must be prepared from the Protein Data Bank (PDB).
Table 1: Key Breast Cancer Protein Targets for this compound Docking
| Protein Target | PDB ID | Role in Breast Cancer | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1XKK | Involved in cell proliferation and survival signaling; often overexpressed. | [1] |
| Aromatase | 3S7S | Key enzyme in estrogen biosynthesis; a target for hormone-receptor-positive breast cancer. | [1] |
| PI3K Alpha | 7PG6 | A central kinase in the PI3K/AKT/mTOR pathway, frequently mutated in cancers. | [1] |
Defining the docking search space is crucial for accurate results.
The following diagram illustrates the complete preparatory workflow:
Diagram 1: Workflow for the preparation of this compound (ligand) and protein targets prior to molecular docking.
This section details the core docking procedure and parameters.
The docking simulations should be performed using a flexible ligand docking approach.
Consistent parameter setup is essential for reproducible results. The following table and diagram summarize the critical parameters and the docking cycle.
Table 2: Standard Docking Parameters for this compound using MVD
| Parameter | Setting | Description |
|---|---|---|
| Docking Algorithm | Moldock Score / GRID | The scoring function used to evaluate binding poses. |
| Ligand Flexibility | Flexible | Bond rotations and conformational changes are allowed. |
| Receptor Flexibility | Flexible / Semi-Flexible | Side chains in the active site may be allowed flexibility. |
| Tolerance | 1.0 | Parameter for pose generation. |
| Strength | 0.90 | Parameter for pose generation. |
| Iterations | 1000 | Number of docking runs for each ligand [1]. |
| RMSD Threshold | 2.00 Å | Threshold for clustering similar poses [1]. |
Diagram 2: The core cycle of a molecular docking simulation, showing the process from conformational search to the identification of top-ranked binding poses.
After docking, the results must be rigorously analyzed to identify the most probable binding mode.
To confirm the stability of the docked complex, run an MD simulation.
The following diagram illustrates the key analysis steps following the docking experiment:
Diagram 3: The workflow for analyzing docking results and validating the stability of the protein-ligand complex through molecular dynamics simulations.
For a comprehensive preclinical assessment, the following analyses are recommended.
Predicting the pharmacokinetic and electronic properties of this compound is crucial for its development as a drug candidate.
Table 3: Predicted ADMET and Electronic Properties for this compound
| Property Category | Parameter | Predicted Outcome for this compound | Tool/Method |
|---|---|---|---|
| Absorption | Lipophilicity (Log P) | Moderate (Optimal range: 1-5) | SWISS-ADME |
| Bioavailability Radar | Drug-likeness | SWISS-ADME | |
| Toxicity | AMES Toxicity, hERG Inhibition | Low risk predicted (Based on analogs) | ADMET-AI |
| Electronic Properties | HOMO-LUMO Band Gap | Information not available in search results | DFT Analysis [1] |
This protocol provides a comprehensive framework for conducting and analyzing molecular docking studies of this compound. The integration of docking with MD simulations and ADMET profiling offers a robust in silico strategy to validate this compound as a promising therapeutic agent and guide subsequent experimental work in wet laboratories.
A 2024 study identified dipiperitylmagnolol and sophoranone as top docking hits against breast cancer protein targets (EGFR - PDB ID: 1XKK; Aromatase - PDB ID: 3S7S; PI3K Alpha - PDB ID: 7PG6) [1]. The researchers subsequently performed Molecular Dynamics (MD) simulations to evaluate the stability of these protein-ligand complexes.
The study confirms that the simulation was conducted but does not specify all technical parameters. The known details are [1]:
Based on the confirmed software (Desmond) and common practices for similar studies of natural compounds [1] [2] [3], you can use the following protocol as a starting point for simulating this compound. The table below outlines key parameters, with specific values from the this compound study indicated where known.
Table 1: Proposed MD Simulation Parameters for this compound Complexes
| Parameter Category | Specific Setting | Application Note & Rationale |
|---|---|---|
| Software & Setup | ||
| Software Suite | Desmond (Schrödinger) [1] | Industry-standard for high-throughput simulations. |
| Force Field | OPLS_2005 [1] | Optimized for proteins and organic molecules; compatible with Desmond. |
| System Builder | Desmond's "System Builder" tool [1] | Used for solvation and ionization. |
| Solvation & Ions | ||
| Solvent Model | TIP3P [1] | Standard water model for biological systems. |
| Box Type / Shape | Orthorhombic [1] | Efficiently accommodates the solute with periodic boundary conditions. |
| Box Size | ~10 Å buffer | Ensure a minimum distance of 10 Å between the solute and box edge. |
| Neutralization | Added counter ions (e.g., Na+/Cl-) [1] | Neutralizes the system's net charge. |
| Salt Concentration | 0.15 M NaCl [1] | Mimics physiological ionic strength. |
| Simulation Control | ||
| Ensemble | NPT [1] | Constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K [1] | Maintained at physiological temperature. |
| Temperature Coupling | Nose-Hoover Chain thermostat | Provides robust temperature control. |
| Pressure | 1 atm [1] | Maintained at atmospheric pressure. |
| Pressure Coupling | Martyna-Tuckerman-Klein barostat [1] | Provides accurate pressure control for the OPLS force field. |
| Simulation Time | 100 ns [1] | Allows observation of ligand binding stability and loop motions. |
| Energy & Trajectory Saving | 100 ps / 100 ps | Intervals for saving simulation energy and trajectory frames. |
The following diagram illustrates the complete workflow for this MD simulation study, from initial system preparation to final analysis, integrating the steps confirmed in the literature with standard practices.
For the trajectory analysis, the study on this compound specifically calculated the following metrics to assess the stability of the protein-ligand complex [1]:
When applying this protocol, keep the following points in mind:
I hope this structured application note provides a solid foundation for your work on this compound. For further validation of these parameters, consulting specialized literature on Desmond simulations or the Schrödinger documentation is highly recommended.
Sophoranone has been identified as a potential anticancer agent through several specific assay methods.
Cytotoxicity and Cell Proliferation (MTS Assay) This method determines the compound's ability to inhibit cancer cell growth.
Enzyme Inhibition Assay this compound is a confirmed inhibitor of MTHFD2, a mitochondrial enzyme overexpressed in many cancers.
Cell Cycle and Apoptosis Analysis (Flow Cytometry) This protocol assesses how this compound induces cell cycle arrest and programmed cell death.
Intracellular ROS Measurement Reactive Oxygen Species (ROS) play a complex role in this compound's mechanism of action.
The anti-inflammatory potential of this compound is typically evaluated by its ability to inhibit nitric oxide (NO) production.
NO Production Inhibition in Macrophages (Griess Assay)
Computational methods help predict and understand how this compound interacts with its biological targets.
Molecular Docking This technique predicts the preferred orientation of this compound when bound to a target protein.
Molecular Dynamics (MD) Simulations MD simulations assess the stability of the protein-sophoranone complex under conditions that mimic a cellular environment.
The quantitative results from these assays are summarized in the table below.
| Assay Type | Experimental Model | Key Metric (IC₅₀ or Binding Affinity) | Biological Interpretation |
|---|---|---|---|
| Cytotoxicity | HCT-116 cancer cells [1] | 0.72 μM | Potent inhibitor of cancer cell proliferation |
| Enzyme Inhibition | MTHFD2 enzyme [1] | Significant inhibition reported | Targets one-carbon metabolism in cancer |
| Anti-inflammatory | LPS-induced NO in RAW264.7 cells [2] | 28.1 μM | Moderate inhibitor of inflammatory response |
| Molecular Docking | EGFR kinase [3] | Strong binding affinity predicted | Potential multi-target anticancer mechanism |
| Molecular Docking | PI3K Alpha [3] | Strong binding affinity predicted | Potential multi-target anticancer mechanism |
The following diagram illustrates the typical workflow for evaluating this compound's mechanisms of action, integrating both computational and laboratory-based methods.
While current assays confirm this compound's promise, further investigation is needed:
(-)-Sophoranone is a prenylated flavonoid isolated primarily from the roots of Sophora species like Sophora tonkinensis and Sophora subprostrata [1] [2]. It serves as a key marker compound for the quality control of these medicinal plants.
Table 1: Basic Chemical and Physical Properties of (-)-Sophoranone
| Property | Description |
|---|---|
| CAS Number | 23057-55-8 [1] [3] [2] |
| Molecular Formula | C₃₀H₃₆O₄ [1] [2] |
| Molecular Weight | 460.6 g/mol [1] [2] |
| Appearance | White to yellow powder [1] |
| Purity | Available at ≥90.0% (HPLC) and ≥98% [3] [2] |
| Type of Compound | Flavonoids [1] [2] |
| Storage | Desiccate at -20°C [1] |
(-)-Sophoranone is available as a primary reference substance from chemical suppliers [3] [2]. For laboratory use, preparing a stock solution is the first critical step.
Protocol 1: Preparation of Stock and Working Solutions
Table 2: Dilution Guide for (-)-Sophoranone Stock Solutions This table helps calculate the volume needed for dilution. The formula is C₁V₁ = C₂V₂, where C₁/V₁ are the concentration/volume of the stock solution, and C₂/V₂ are the concentration/volume of the working solution [4].
| Final Concentration | Final Volume | 1 mg/mL Stock | 10 mM Stock |
|---|---|---|---|
| 0.1 mg/mL | 1 mL | 100 µL | - |
| 0.1 mg/mL | 10 mL | 1 mL | - |
| 10 µM | 1 mL | - | 10 µL |
| 50 µM | 10 mL | - | 50 µL |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly reliable method for identifying and quantifying (-)-Sophoranone in complex mixtures like plant extracts or biological fluids [1] [5].
Protocol 2: LC-MS/MS Method for Quantification in Rat Plasma This validated method can be adapted for other matrices [1].
Chromatographic Conditions
Mass Spectrometry Conditions
Sample Preparation (Rat Plasma)
Method Validation Data The above method was validated with the following performance characteristics for (-)-Sophoranone [1]:
Adhering to good practices is essential for robust and reproducible results.
When using (-)-Sophoranone in bioactivity assays, especially those involving cellular targets or in vivo models, two critical physicochemical properties must be considered [7]:
These factors may explain the observed disconnect between potent in vitro activity and weak in vivo effects, and they are crucial for accurate interpretation of experimental results [7].
The following diagram illustrates the complete workflow for preparing and analyzing (-)-Sophoranone standards.
This compound (SPN) is a bioactive flavonoid isolated primarily from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat. [1] This compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, anti-diabetic, and immunomodulatory properties. [1] [2] this compound exists as a prenylated flavonoid with a complex chemical structure that contributes to its biological activity and presents specific challenges for in vitro experimentation. [2] [3]
The growing importance of this compound in biomedical research stems from its promising cytotoxic effects against various cancer cell lines, particularly lung carcinoma cells. [2] [3] Recent studies have identified this compound as a potent inhibitor of CYP2C9 in vitro, indicating its potential to participate in metabolic drug interactions. [1] However, researchers must recognize the significant disconnect between in vitro and in vivo effects observed with this compound, largely attributable to its poor cellular permeability and extensive plasma protein binding. [1] These characteristics necessitate specialized experimental approaches to generate clinically relevant data.
This protocol provides comprehensive methodologies for evaluating this compound's effects in cell culture systems, with particular emphasis on cytotoxicity assessments and drug metabolism studies. The procedures have been optimized to account for this compound's specific physicochemical properties, including its solubility limitations and stability considerations. By following these standardized protocols, researchers can generate reproducible, reliable data that facilitates meaningful comparisons across studies and accelerates the therapeutic development of this promising natural product.
Table 1: Key Characteristics of this compound
| Property | Description | Research Significance |
|---|---|---|
| Source | Roots of Sophora tonkinensis and Sophora flavescens | Natural product with traditional medicinal use |
| Chemical Class | Prenylated flavonoid | Structural complexity affects bioavailability |
| Solubility | Requires organic solvents (DMSO, methanol) | Critical for preparation of stock solutions |
| Bioactivity | Anti-inflammatory, anticancer, anti-diabetic | Multiple therapeutic applications |
| Major Research Finding | Potent CYP2C9 inhibitor in vitro | Important for drug interaction studies |
| Key Challenge | Poor permeability (Papp 0.115 × 10⁻⁶ cm/s) | Explains IVIVC disconnect |
The assessment of cytotoxic effects represents a fundamental application of this compound in cell culture systems. Recent investigations have demonstrated that this compound and its structural analogs exhibit significant inhibitory effects against various human cancer cell lines, with particular potency against lung carcinoma cells. [2] [3] The mechanistic basis for this compound's antitumor activity involves multiple pathways, including induction of cell cycle arrest, promotion of apoptosis, and inhibition of key survival proteins. [4] These diverse mechanisms make this compound a valuable compound for both therapeutic development and basic research in cancer biology.
The MTT assay serves as the cornerstone methodology for evaluating this compound's cytotoxicity, providing a reliable, quantitative measure of cell viability and metabolic activity. This colorimetric assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, with the degree of reduction proportional to the number of viable cells. When treating cells with this compound, researchers can obtain dose-response curves that enable calculation of half-maximal inhibitory concentration (IC₅₀) values, critical parameters for comparing potency across different cell lines and experimental conditions. The following protocol outlines a standardized approach for conducting these assessments with this compound.
Materials Required:
Procedure:
This compound Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 50 mM stock solution. Sterilize by filtration through a 0.22 μm membrane. Aliquot and store at -20°C for up to 3 months.
Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5-10 × 10⁴ cells/mL in complete medium. Seed 100 μL per well in 96-well plates. Include background control wells (medium without cells). Allow cells to adhere overnight in a humidified 37°C, 5% CO₂ incubator.
This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 1-100 μM. Ensure the DMSO concentration does not exceed 0.5% (v/v) in any treatment. Remove culture medium from seeded plates and add 100 μL of this compound solutions per well. Include vehicle controls (0.5% DMSO in medium) and blank controls (medium only).
Incubation: Incubate plates for 24-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time may vary based on experimental objectives and cell doubling times.
MTT Assay: After treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Carefully remove the medium without disturbing the formed formazan crystals. Add 100 μL of solubilization solution (DMSO) to each well and agitate gently until crystals are completely dissolved.
Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. Calculate cell viability percentage relative to vehicle-treated controls.
Table 2: Key Parameters for this compound Cytotoxicity Testing
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Stock Solution | 50 mM in DMSO | Aliquot to avoid freeze-thaw cycles |
| Working Concentration Range | 1-100 μM | Dose-dependent response should be established |
| DMSO Concentration | ≤0.5% (v/v) | Higher concentrations may cause cytotoxicity |
| Treatment Duration | 24-72 hours | Time-dependent effects should be evaluated |
| Cell Seeding Density | 5-10 × 10⁴ cells/mL | Adjust based on cell doubling time |
| MTT Incubation Time | 2-4 hours | Optimize for each cell line |
The analysis of this compound's cytotoxic effects involves calculating IC₅₀ values through nonlinear regression of dose-response data. Several studies have demonstrated that this compound and its analogs exhibit varying potency across different cancer cell types, highlighting the importance of comprehensive profiling. For instance, research on prenylflavonoids from Sophora flavescens revealed that compound 3 (a this compound analog) displayed strong cytotoxic effects against H460 lung carcinoma cells with an IC₅₀ of 4.67 μM. [3] Similarly, other analogs showed significant inhibitory effects against multiple tumor cell lines, supporting their development as potential anticancer agents. [2]
When interpreting results, researchers should consider the mechanistic insights gained from supplementary assays. This compound's antitumor activity involves multiple molecular pathways, including regulation of p53, FOXM1, CYR61, CDX2, VEGF, and c-Myc expression in lung cancer cells. [4] Additionally, it can induce ROS generation, caspase activation, and cell cycle arrest in various cancer cell types. [4] These multifaceted mechanisms contribute to its overall cytotoxic profile and should be investigated through complementary techniques such as flow cytometry for cell cycle analysis, Western blotting for protein expression, and fluorescent probes for reactive oxygen species detection.
Table 3: Reported Cytotoxicity of this compound and Analogs Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Experimental Conditions | Reference |
|---|---|---|---|---|
| H460 | Lung carcinoma | 4.67 μM (for analog) | 24-72 h treatment | [3] |
| A549 | Lung adenocarcinoma | 5-10 μg/mL effective | MTT assay, dose-dependent | [4] |
| NCI-H446 | Small cell lung cancer | 5-10 μg/mL effective | Multiple mechanism study | [4] |
| MCF-7 | Breast cancer | Varies by compound | Structure-activity relationship | [2] |
| HepG2 | Hepatocellular carcinoma | 5-20 μg/mL range | Dose-dependent inhibition | [4] |
This compound has been identified as a potent inhibitor of cytochrome P450 2C9 (CYP2C9), one of the most important drug-metabolizing enzymes in humans. [1] This inhibition potential raises significant concerns regarding drug-drug interactions when this compound is co-administered with medications that are CYP2C9 substrates. Interestingly, despite its strong in vitro inhibitory effects, this compound demonstrates limited in vivo impact due to its poor absorption and extensive plasma protein binding (>99.9%). [1] This disconnect between in vitro and in vivo effects presents a valuable case study for researchers investigating metabolic interactions of natural products.
The enzyme inhibition profile of this compound has been systematically evaluated against nine major human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4). [1] Among these, this compound exerts its strongest inhibitory effect on CYP2C9-mediated reactions, with an IC₅₀ value of 0.966 ± 0.149 μM and a Ki value of 0.503 ± 0.0383 μM, indicating competitive inhibition. [1] It also strongly inhibits other CYP2C9-catalyzed activities including diclofenac 4′-hydroxylation and losartan oxidation. Understanding these interactions is essential for predicting this compound's behavior in clinical settings and designing appropriate dosage regimens.
Materials Required:
Procedure:
Microsomal Incubation Preparation: Prepare incubation mixtures containing pooled human liver microsomes (0.1 mg/mL final concentration), 50 mM phosphate buffer (pH 7.4), and specific CYP probe substrates at concentrations near their reported Km values.
This compound Addition: Add this compound (0-50 μM concentration range) to the incubation mixtures. Include positive control inhibitors for each CYP enzyme and vehicle controls (0.5% methanol final concentration).
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow temperature equilibration.
Reaction Initiation: Start the metabolic reactions by adding the NADPH-generating system. Incubate for predetermined time points (typically 10-45 minutes) at 37°C.
Reaction Termination: Stop the reactions by adding ice-cold acetonitrile containing an appropriate internal standard (e.g., chlorpropamide).
Metabolite Quantification: Remove protein precipitates by centrifugation and analyze supernatants using LC-MS/MS with specific mass transitions for each metabolite (see Table 1 in [1] for detailed mass spectrometry parameters).
Data Analysis: Calculate reaction velocities in the presence and absence of this compound. Determine IC₅₀ values using nonlinear regression analysis of inhibition curves.
Table 4: CYP Probe Substrates for Inhibition Studies
| CYP Enzyme | Probe Substrate | Substrate Concentration (μM) | Metabolite Measured |
|---|---|---|---|
| CYP1A2 | Phenacetin | 50 | Acetaminophen |
| CYP2A6 | Coumarin | 5 | 7-Hydroxycoumarin |
| CYP2B6 | Bupropion | 50 | 6-Hydroxybupropion |
| CYP2C8 | Rosiglitazone | 10 | p-Hydroxyrosiglitazone |
| CYP2C9 | Tolbutamide | 100 | 4-Hydroxytolbutamide |
| CYP2C19 | Omeprazole | 20 | 5-Hydroxyomeprazole |
| CYP2D6 | Dextromethorphan | 5 | Dextrorphan |
| CYP2E1 | Chlorzoxazone | 50 | 6-Hydroxychlorzoxazone |
| CYP3A4 | Midazolam | 2 | 1′-Hydroxymidazolam |
The poor in vivo correlation of this compound's CYP inhibition highlights the importance of evaluating its absorption potential. The Caco-2 cell model, derived from human colorectal adenocarcinoma, spontaneously differentiates into monolayer cells that express brush border enzymes and form tight junctions, making it an excellent in vitro model for predicting intestinal absorption.
Protocol for Caco-2 Permeability:
Research has demonstrated that this compound has very low permeability in Caco-2 cells, with a Papp value of 0.115 × 10⁻⁶ cm/s. [1] This finding provides a mechanistic explanation for the limited oral bioavailability and the disconnect between its potent in vitro CYP2C9 inhibition and minimal in vivo effects.
Solubility characteristics represent a fundamental consideration when working with this compound in cell culture systems. This compound is sparingly soluble in aqueous solutions and requires dissolution in organic solvents for stock preparation. Based on published methodologies, researchers commonly use methanol or DMSO as primary solvents for this compound. [1] When preparing stock solutions, it is crucial to use high-purity solvents and ensure complete dissolution before dilution into aqueous culture media. The final solvent concentration in cell culture experiments should not exceed 0.5% (v/v) to avoid vehicle-induced cytotoxicity or artifactual results.
The stability of this compound under experimental conditions directly impacts data reproducibility and interpretation. While comprehensive stability profiles are not fully documented in the literature, recommended practices include:
Accurate quantification of this compound in experimental systems requires robust analytical methods. The published literature describes LC-MS/MS approaches with electrospray ionization as effective techniques for this compound detection and measurement. [1] These methods provide the sensitivity and specificity needed for both permeability assessments and metabolic studies. For researchers without access to LC-MS/MS instrumentation, HPLC with UV or fluorescence detection may serve as alternative approaches, though with potentially reduced sensitivity.
When implementing analytical methods for this compound, key parameters to optimize include:
Method validation should establish linearity, precision, accuracy, and recovery across the anticipated concentration range for each specific experimental application.
The following diagrams visualize the key experimental workflows and mechanistic pathways relevant to this compound cell culture treatment:
Diagram 1: Workflow for this compound Cytotoxicity Studies - This diagram illustrates the sequential steps for evaluating this compound's effects on cancer cells, from compound preparation through data analysis.
Diagram 2: this compound Mechanism of Action - This diagram summarizes the key molecular mechanisms through which this compound exerts its antitumor effects, based on published research findings.
These application notes and protocols provide comprehensive methodologies for investigating this compound in cell culture systems. The standardized approaches for cytotoxicity assessment and metabolic inhibition studies enable researchers to generate reproducible, clinically relevant data on this promising natural product. Particular attention should be paid to this compound's solubility limitations, stability considerations, and the pronounced disconnect between in vitro and in vivo effects resulting from its poor permeability and extensive plasma protein binding.
Future research directions should include structural modification strategies to improve this compound's pharmaceutical properties, detailed in vivo metabolism studies, and exploration of delivery systems to overcome its bioavailability limitations. The integration of sophisticated in vitro models such as 3D culture systems and microphysiological platforms may provide better predictive value for in vivo behavior. Through systematic application of these protocols and careful interpretation of results within the context of this compound's unique physicochemical properties, researchers can advance our understanding of this compound and harness its potential for therapeutic development.
(-)-Sophoranone (SPN) is a bioactive flavonoid isolated from the roots of Sophora tonkinensis, a plant used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat. This compound has demonstrated diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects. Recent computational studies have identified sophoranone as a promising candidate for targeted therapy in breast cancer, showing robust binding potential against key protein targets like EGFR, Aromatase, and PI3K Alpha [1]. Despite its promising pharmacological profile, this compound presents a complex ADMET landscape characterized by strong in vitro enzyme inhibition but limited in vivo efficacy due to pharmacokinetic challenges. These characteristics make it an interesting case study for natural product drug development.
The transition of this compound from a natural product to a potential therapeutic agent requires thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Research has revealed a pronounced disconnect between its potent in vitro activities and its in vivo behavior, primarily attributable to poor oral absorption and extensive plasma protein binding [2] [3]. This comprehensive analysis provides detailed application notes and standardized experimental protocols to support researchers in characterizing this compound's ADMET properties, facilitating its further development as a potential therapeutic agent.
The physicochemical properties of this compound form the foundation of its ADMET profile and significantly influence its behavior in biological systems. While the complete structural specification and molecular weight are not explicitly provided in the search results, this compound has been classified as a flavonoid with specific stereochemical configuration at the (-)-enantiomer [2]. Computational assessments of drug-likeness utilizing tools such as the Bioavailability Radar in SWISS-ADME can provide valuable insights into key parameters including lipophilicity, molecular size, polarity, solubility, saturation, and flexibility [1].
Table 1: Experimental Physicochemical and ADME Properties of this compound
| Property Category | Specific Parameter | Result | Experimental Method | Interpretation |
|---|---|---|---|---|
| Absorption | Caco-2 permeability (Papp) | 0.115 × 10⁻⁶ cm/s | Caco-2 cell monolayer | Very low permeability |
| Oral bioavailability | Low | Rat pharmacokinetic study | Poor absorption | |
| Distribution | Plasma protein binding | >99.9% | Equilibrium dialysis | Extensive binding |
| CNS penetration | Not specified | - | Likely limited due to high protein binding | |
| Metabolism | CYP2C9 inhibition (Ki) | 0.503 ± 0.0383 μM | Human liver microsomes | Potent competitive inhibition |
| CYP2C9 inhibition (IC₅₀) | 0.966 ± 0.149 μM | Human liver microsomes | Potent inhibition | |
| Time-dependent inhibition | No shift in IC₅₀ | NADPH pre-incubation | Not a time-dependent inactivator | |
| Excretion | Primary route | Not characterized | - | Further investigation needed |
This compound demonstrates significant absorption challenges that limit its oral bioavailability. Experimental data using Caco-2 cell monolayers, a well-established model for predicting intestinal absorption, revealed a very low apparent permeability (Papp) value of 0.115 × 10⁻⁶ cm/s [2] [3]. This extremely low permeability indicates that this compound undergoes minimal transcellular transport across intestinal epithelial cells, resulting in poor absorption following oral administration. Pharmacokinetic studies in rats corroborate these findings, where after oral administration of 12.9 mg/kg this compound, the maximum plasma concentration (Cmax) reached only approximately 13.1 ng/mL at 60 minutes [2]. This low systemic exposure following oral dosing presents a major challenge for the development of this compound as an orally administered therapeutic agent and may explain the discrepancy observed between its potent in vitro activity and reduced in vivo efficacy.
The distribution profile of this compound is characterized by extensive plasma protein binding, which exceeds 99.9% as demonstrated through experimental methods such as equilibrium dialysis [2] [3]. This remarkably high binding percentage significantly impacts the compound's pharmacological activity, as only the free, unbound fraction of a drug is available for interaction with its molecular targets and distribution into tissues. The high degree of protein binding likely restricts this compound's volume of distribution and limits its access to intracellular targets, providing another crucial explanation for the observed disconnect between its potent in vitro inhibitory effects and modest in vivo activity. While specific data on this compound's tissue distribution or blood-brain barrier penetration are not available in the search results, the combination of extensive plasma protein binding and low permeability suggests that its distribution to target tissues would be substantially limited.
This compound exhibits a remarkable inhibitory potency against specific cytochrome P450 enzymes, particularly CYP2C9, which plays a critical role in the metabolism of numerous therapeutic agents. In vitro studies using pooled human liver microsomes demonstrated that this compound acts as a potent competitive inhibitor of CYP2C9-mediated tolbutamide 4-hydroxylation, with an IC₅₀ value of 0.966 ± 0.149 μM and a Ki value of 0.503 ± 0.0383 μM [2] [3]. This inhibitory effect was consistent across multiple CYP2C9-specific biotransformation pathways, including diclofenac 4′-hydroxylation and losartan oxidation, confirming its broad inhibitory activity against this specific CYP isoform. Importantly, this compound did not demonstrate time-dependent inhibition upon 30-minute pre-incubation with NADPH, suggesting it is not a mechanism-based inactivator of CYP enzymes [2].
Table 2: Cytochrome P450 Inhibition Profile of this compound
| Cytochrome P450 Enzyme | Probe Substrate | IC₅₀ Value (μM) | Inhibition Type | Clinical Relevance |
|---|---|---|---|---|
| CYP2C9 | Tolbutamide | 0.966 ± 0.149 | Competitive | High potential for drug interactions |
| CYP2C9 | Diclofenac | Strong inhibition | Competitive | Confirmed with multiple substrates |
| CYP2C9 | Losartan | Strong inhibition | Competitive | Consistent inhibitory pattern |
| CYP1A2, 2A6, 2B6, 2C8, 2C19, 2D6, 2E1, 3A4 | Various | >50 (not strongest) | Not specified | Lower inhibition potential |
Despite its potent in vitro CYP2C9 inhibition, oral co-administration of this compound with diclofenac in rats did not significantly alter the pharmacokinetics of diclofenac or its metabolite 4′-hydroxydiclofenac [2]. This lack of in vivo interaction reinforces how this compound's limited systemic exposure, resulting from poor absorption and extensive protein binding, mitigates the clinical relevance of its potent in vitro CYP inhibition.
Limited specific data are available regarding the excretion profile of this compound. However, based on its structural classification as a flavonoid, it may undergo hepatic metabolism followed by biliary and renal excretion. Further investigation is needed to fully characterize its elimination pathways, including identification of specific metabolites and excretion routes.
Regarding toxicity, the search results do not provide detailed toxicological data for this compound specifically. However, related compounds in the Sophora family, such as sophoridine, have demonstrated dose-dependent neurotoxicity and reproductive toxicity in animal studies [4]. Sophoridine has been reported to cause hepatotoxicity and inhibit nucleic acid metabolism through the placental barrier, increasing stillbirth rates in rats [4]. While these findings cannot be directly extrapolated to this compound, they highlight the importance of conducting comprehensive toxicity studies for Sophora-derived compounds.
Purpose: To evaluate the reversible inhibition potential of this compound against nine major cytochrome P450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in human liver microsomes [2].
Materials and Reagents:
Procedure:
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Determine Ki values for CYP2C9 using various concentrations of probe substrates (tolbutamide) and this compound.
Purpose: To evaluate the intestinal permeability potential of this compound using Caco-2 cell monolayers [2].
Materials and Reagents:
Procedure:
Purpose: To determine the extent of this compound binding to plasma proteins [2].
Materials and Reagents:
Procedure:
Purpose: To predict the ADMET properties and potential therapeutic targets of this compound using computational methods [1].
Materials and Software:
Procedure:
Data Analysis: Analyze binding scores, interaction types, pharmacokinetic parameters, and toxicity predictions to assess this compound's potential as a therapeutic agent.
This compound presents a complex ADMET profile characterized by potent in vitro pharmacological activity coupled with significant pharmacokinetic challenges. Its strong inhibitory effects on CYP2C9 in vitro, demonstrated by IC₅₀ values below 1 μM, suggest a high potential for drug-drug interactions. However, this potential is likely mitigated in vivo by its very low oral bioavailability, attributable to extremely poor intestinal permeability (Papp = 0.115 × 10⁻⁶ cm/s) and extensive plasma protein binding (>99.9%). These characteristics underscore the importance of comprehensive ADMET profiling early in the drug development process for natural products.
The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's key ADMET properties. For future development, formulation strategies to enhance solubility and permeability, or structural modification to improve pharmacokinetic properties, should be explored to leverage this compound's interesting pharmacological activities. Additionally, further investigation into its tissue distribution, metabolite identification, and chronic toxicity profile would provide a more complete understanding of its therapeutic potential and limitations.
Sophoranone, a bioactive compound derived from traditional Chinese medicine, has recently emerged as a promising therapeutic candidate for breast cancer treatment. Computational screening identified this compound as one of the top docking hits against key breast cancer targets, demonstrating significant binding affinity and potential for further development [1]. Density Functional Theory (DFT) calculations provide an essential tool for understanding the electronic properties and reactivity of this compound, enabling researchers to rationalize its biological activity and optimize its pharmaceutical properties. The application of DFT in drug formulation design has gained substantial importance in recent years, as it allows researchers to elucidate molecular interaction mechanisms through quantum mechanical calculations with precision up to 0.1 kcal/mol, providing crucial theoretical guidance for optimizing drug-receptor interactions [2].
The theoretical foundation of DFT rests on the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are uniquely determined by its electron density, effectively simplifying the complex multi-electron problem into a functional of electron density. This is implemented practically through the Kohn-Sham equations, which reduce the multi-electron problem to a single-electron approximation using a framework of non-interacting particles to reconstruct the electron density distribution of the real system [2]. For pharmaceutical applications, DFT offers unparalleled insights into electronic structure reconstruction, enabling researchers to predict reactive sites, understand interaction mechanisms, and optimize molecular properties for enhanced therapeutic efficacy and reduced side effects.
The application of DFT calculations to this compound involves a multi-step computational workflow that begins with structure acquisition and preparation, proceeds through quantum chemical computations, and culminates in the analysis of electronic properties. This systematic approach enables researchers to correlate this compound's electronic characteristics with its observed biological activity, providing insights for further molecular optimization. The protocol design emphasized in this document focuses on robustness, reproducibility, and computational efficiency, balancing accuracy with practical considerations for researchers in drug development.
Initial Structure Acquisition: Obtain the 3D molecular structure of this compound from reliable databases such as NCBI PubChem. The structure should be in a standard format (e.g., SDF, MOL2) compatible with computational chemistry software packages.
Geometry Optimization: Perform initial molecular mechanics optimization using MM2 force fields to eliminate steric clashes and achieve a reasonable starting geometry for subsequent quantum chemical calculations. This step significantly reduces computational time for DFT optimization.
DFT-Based Optimization: Conduct full geometry optimization using DFT methods with appropriate functionals and basis sets (see Section 2.3 for specific recommendations). This step ensures the molecular geometry corresponds to a true energy minimum on the potential energy surface.
Frequency Calculation: Perform vibrational frequency calculations on the optimized structure to confirm the absence of imaginary frequencies, verifying that a true minimum has been obtained rather than a transition state.
Functional and Basis Set Selection: Based on comprehensive benchmarking studies, the B3LYP functional with the def2-SVPD basis set provides an excellent compromise between accuracy and computational efficiency for initial studies [3]. For higher accuracy requirements, particularly for weak interactions, double-hybrid functionals such as DSD-PBEP86 offer superior performance but at increased computational cost [2].
Solvation Effects: Incorporate solvation effects using continuum solvation models such as COSMO (Conductor-like Screening Model) to simulate physiological conditions. This is particularly important for pharmaceutical applications where compounds interact with biological systems in aqueous environments.
Electronic Property Calculation: Once the optimized structure is obtained, calculate key electronic properties including:
Table 1: Recommended DFT Protocols for this compound Calculations
| Calculation Type | Recommended Functional | Basis Set | Solvation Model | Key Applications |
|---|---|---|---|---|
| Initial Optimization | B97M-V [3] | def2-SVPD [3] | COSMO [2] | Structure preparation, conformational analysis |
| Electronic Properties | B3LYP [2] | 6-31G* (with dispersion correction) [3] | COSMO-RS [2] | HOMO-LUMO gap, MEP surfaces, reactivity indices |
| High-Accuracy Single Points | DSD-PBEP86 [2] | def2-QZVP [3] | PCM [2] | Final energy calculations, spectroscopic predictions |
| Interaction Energies | ωB97X-V [3] | def2-TZVP [3] | SMD [2] | Protein-ligand binding, solvation effects |
The electronic properties of this compound play a crucial role in determining its biological activity and interaction with target proteins. DFT calculations enable the comprehensive characterization of these properties, providing insights into the compound's reactivity, stability, and binding characteristics. Frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), define the molecule's reactivity and ability to participate in charge transfer interactions. The energy difference between HOMO and LUMO (ΔE) provides valuable information about chemical stability and reactivity—a small HOMO-LUMO gap generally indicates higher reactivity and greater potential for biological activity.
Molecular electrostatic potential (MEP) maps generated from DFT calculations visualize the distribution of electrostatic potential across the molecular surface, identifying regions of partial positive and negative charge that facilitate specific interactions with biological targets. These maps help researchers identify potential hydrogen bonding sites, hydrophobic regions, and areas susceptible to nucleophilic or electrophilic attack. For this compound, MEP analysis can reveal the electronic features responsible for its observed binding to breast cancer targets such as EGFR, Aromatase, and PI3K Alpha [1]. Additionally, Fukui functions provide a localized description of chemical reactivity, identifying atoms within this compound that are most likely to participate in nucleophilic, electrophilic, or radical reactions, further guiding structure-activity relationship studies.
DFT calculations provide the theoretical foundation for understanding this compound's binding interactions with key breast cancer targets identified through molecular docking studies. The compound has demonstrated significant binding affinity for epidermal growth factor receptor kinase (EGFR, PDB ID: 1XKK), aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6), suggesting potential multi-target activity against breast cancer pathways [1]. DFT-derived atomic charges and electrostatic properties help rationalize these binding interactions by quantifying charge transfer phenomena and electrostatic complementarity between this compound and its protein targets.
The thermodynamic parameters of interaction, including binding energies and interaction enthalpies, can be estimated through DFT calculations on model systems representing key binding site residues. These calculations provide insights into the relative contribution of various interaction types (hydrogen bonding, van der Waals forces, π-π stacking, electrostatic interactions) to the overall binding energy. For this compound, which likely exhibits complex binding behavior due to its size and functional group diversity, dispersion-corrected functionals are particularly important for accurately capturing van der Waals interactions that significantly contribute to protein-ligand binding [3]. The combination of DFT with molecular dynamics simulations further enhances our understanding of the dynamic behavior and stability of this compound-target complexes under physiologically relevant conditions.
The ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound can be partially predicted through DFT-derived descriptors that correlate with pharmacokinetic behavior. Key quantum chemical parameters such as the HOMO-LUMO gap, dipole moment, molecular polarizability, and solvation energy provide valuable indicators of membrane permeability, metabolic stability, and distribution characteristics. Research has shown that DFT analysis provides insights into the electronic behavior of top docking hits like this compound, supporting the evaluation of their therapeutic potential [1].
Table 2: Key DFT-Derived Properties for this compound Pharmaceutical Development
| Property Category | Specific Parameters | Computational Method | Pharmaceutical Significance |
|---|---|---|---|
| Electronic Properties | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Ionization Potential, Electron Affinity | Single-point energy calculation on optimized geometry | Chemical reactivity, redox behavior, charge transfer potential |
| Reactivity Descriptors | Fukui functions (f⁺, f⁻, f⁰), Molecular Electrostatic Potential, Local Softness | Population analysis, finite difference method | Site-specific reactivity, susceptibility to metabolic transformation |
| Solvation Properties | Solvation Energy, Partition Coefficients (Log P), Solvent Accessible Surface Area | Continuum solvation models (COSMO, PCM, SMD) | Membrane permeability, aqueous solubility, distribution patterns |
| Vibrational Properties | IR frequencies, Raman intensities, Zero-point vibrational energy | Frequency analysis | Structural characterization, identification of functional groups |
Protocol 1: Geometry Optimization and Electronic Property Calculation
Software Setup: Utilize quantum chemistry packages such as Gaussian, ORCA, or NWChem. Ensure proper installation and licensing before commencing calculations.
Initial Structure Import:
Calculation Parameters:
Optimization Procedure:
Property Calculation:
Protocol 2: Fukui Function and Reactivity Analysis
Method: Use the finite difference approach based on the energies of the N, N+1, and N-1 electron systems.
Calculation Steps:
Protocol 3: Protein-Ligand Docking with DFT-Enhanced Parameters
Protein Preparation:
Ligand Preparation:
Docking Procedure:
Analysis:
The following diagram illustrates the complete computational workflow for this compound analysis, from initial structure preparation to final biological interpretation:
The electronic property analysis pipeline details the specific calculations and their relationships in characterizing this compound's electronic structure:
The application of DFT calculations to this compound provides invaluable insights into its electronic structure, reactivity, and interaction with biological targets relevant to breast cancer therapy. The protocols outlined in this document offer researchers a comprehensive framework for conducting these calculations, emphasizing best practices in functional selection, basis set choice, and solvation model application. The integration of computational results with experimental validation creates a powerful feedback loop for optimizing this compound's pharmaceutical properties and understanding its mechanism of action at the molecular level.
Looking forward, the emerging methodologies in computational chemistry present exciting opportunities for enhancing this compound research. The integration of DFT with machine learning approaches promises to accelerate property prediction and optimization, while multiscale modeling frameworks enable more realistic simulations of this compound in biological environments. Furthermore, the incorporation of advanced molecular dynamics techniques with quantum-mechanical insights offers pathways to understanding the dynamic behavior of this compound-target complexes under physiological conditions. These methodological advances, combined with the foundational protocols presented here, position computational researchers to make significant contributions to the development of this compound and similar natural products as therapeutic agents for breast cancer and other diseases.
This compound is a key bioactive flavonoid isolated from the traditional medicinal plant Sophora tonkinensis Gagnep. (Leguminosae), known as "Shan Dou Gen" in traditional Chinese medicine. This compound has demonstrated significant anti-tumor and anti-inflammatory activities in pharmacological studies, making it a promising candidate for drug development. The chromatographic separation of this compound from complex plant extracts presents considerable challenges due to the structural similarity of flavonoids in Sophora species and the need for high purity to support pharmacological and clinical research. These application notes provide detailed methodologies for the efficient extraction, separation, and quantification of this compound to support research and development activities.
The significance of this compound isolation extends beyond basic research, as this compound contributes to the documented therapeutic effects of S. tonkinensis in treating upper respiratory infections, inflammatory conditions, and certain cancers. Previous phytochemical investigations have identified over 115 flavonoids in S. tonkinensis, with this compound representing one of the most biologically active components. The complexity of this phytochemical landscape necessitates optimized separation protocols to obtain this compound in sufficient purity and yield for further investigation [1].
Prior to sophisticated chromatographic separation, crude flavonoid extracts must be prepared from S. tonkinensis plant material:
Macroporous resin column chromatography (MRCC) provides an efficient, scalable method for enriching total flavonoids from crude extracts, significantly increasing this compound concentration prior to specific isolation:
Table 1: Performance Comparison of Macroporous Resins for S. tonkinensis Flavonoid Purification
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) |
|---|---|---|---|---|
| AB-8 | Weakly polar | 18.30 | 12.97 | 70.87 |
| HPD-100 | Polar | 17.56 | 7.16 | 40.77 |
| HPD-750 | Polar | 17.36 | 9.87 | 56.85 |
| X-5 | Non-polar | 16.04 | 11.07 | 69.03 |
HSCCC provides an efficient liquid-liquid separation technique ideal for resolving this compound from other flavonoids without irreversible adsorption:
Analytical and preparative HPLC methods provide precise quantification and final purification of this compound:
Table 2: HPLC Analytical Parameters for Key Flavonoids in S. tonkinensis
| Compound | Retention Time (min) | Detection Wavelength (nm) | Linear Range (μg/mL) | Correlation Coefficient (r) |
|---|---|---|---|---|
| This compound | 8.2 | 280 | 0.05-50 | 0.9999 |
| Trifolirhizin | 6.5 | 260 | 0.10-100 | 0.9998 |
| Maackiain | 7.8 | 275 | 0.05-50 | 0.9999 |
| Quercetin | 5.2 | 255 | 0.10-100 | 0.9998 |
| Sophoranochromene | 9.1 | 290 | 0.05-50 | 0.9999 |
For rapid analysis and identification, UPLC-MS provides superior resolution and confirmation of compound identity:
Recent research has revealed fascinating metabolic activation phenomena relevant to this compound bioavailability:
For reliable quantification of this compound, the following validation parameters should be established:
The following diagram illustrates the complete experimental workflow for this compound separation and analysis from S. tonkinensis:
Figure 1: Complete workflow for this compound separation from S. tonkinensis
The pharmacological activity of this compound involves multiple signaling pathways, particularly in its anti-inflammatory and anti-tumor effects:
Figure 2: Signaling pathways and pharmacological mechanisms of this compound
The chromatographic separation protocols outlined in these application notes provide robust methodologies for the efficient isolation and purification of this compound from Sophora tonkinensis. The combination of macroporous resin chromatography for pre-enrichment followed by HSCCC and/or HPLC for final purification enables researchers to obtain high-purity this compound for pharmacological evaluation and mechanism studies. The documented anti-inflammatory and potential anti-tumor activities of this compound justify these detailed separation approaches, which can be scaled to meet varying research needs from basic phytochemical studies to pre-clinical development requirements.
This compound (C₃₀H₃₆O₄) is a bioactive flavonoid predominantly isolated from Sophora species, particularly Sophora tonkinensis and related plants within the Fabaceae family [1] [2] [3]. This prenylated flavonoid has attracted significant research interest due to its diverse pharmacological profile, which includes demonstrated anti-inflammatory, anti-cancer, and anti-diabetic activities [1] [2]. In traditional Chinese medicine, extracts containing this compound have been used for centuries to treat acute pharyngolaryngeal infections and sore throat [1]. The compound's structural complexity, characterized by prenyl substituents and specific chiral centers, presents both challenges and opportunities for analytical characterization and metabolic studies [2] [3].
The growing importance of this compound in drug discovery pipelines necessitates robust analytical protocols for its identification, quantification, and metabolic behavior assessment. This application note provides comprehensive methodologies for the systematic characterization of this compound, incorporating advanced liquid chromatography-mass spectrometry (LC-MS) techniques, molecular networking strategies, and in vitro biological activity assays. These protocols are designed to facilitate the work of researchers and drug development professionals seeking to understand this compound's metabolic fate and potential drug interaction profiles [4] [1].
This compound possesses distinct chemical properties that influence its analytical behavior and pharmacological activity. The table below summarizes its key chemical identifiers and structural features:
Table 1: Fundamental Chemical Properties of this compound
| Property | Description |
|---|---|
| Systematic Name | (-)-Sophoranone |
| Molecular Formula | C₃₀H₃₆O₄ |
| Molecular Weight | 460.26135964 g/mol |
| CAS Registry Number | 23057-55-8 |
| InChI Key | IORSRBKNYXPSDO-DKKPLQGMNA-N |
| SMILES Notation | CC(C)=CCc1cc([C@@H]2CC(=O)c3ccc(O)c(CC=C(C)C)c3O2)cc(CC=C(C)C)c1O |
| Structural Features | Chiral center, ketone functionality, phenolic hydroxyl groups, prenyl substituents |
| Plant Sources | Sophora tonkinensis, Sophora flavescens, Millettia pulchra [3] |
The stereospecific configuration at one carbon center (denoted by the "@" symbol in the SMILES notation) is crucial for this compound's biological activity and should be considered during analytical method development [3]. The presence of multiple phenolic hydroxyl groups contributes to its antioxidant potential, while the prenyl side chains enhance membrane permeability and influence protein binding interactions [1] [2].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the cornerstone technique for this compound metabolite identification due to its high sensitivity, selectivity, and capacity to handle complex biological matrices [4] [5]. The following section outlines optimized instrumental parameters for comprehensive this compound analysis.
Table 2: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Configuration |
|---|---|
| LC System | Ultra-High Performance LC (UPLC) |
| Column | C18 reversed-phase (2.1 × 150 mm, 1.8 μm) |
| Mobile Phase A | 8.0 mmol/L ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 3-5% B (0-3 min), 5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-98% B (12-20 min), 98% B (20-21 min) |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 2.0 μL |
| Mass Spectrometer | Q-TOF (Quadrupole-Time of Flight) |
| Ionization Mode | Electrospray Ionization (ESI) positive mode |
| Ionization Voltage | +5.5 kV |
| MS Scan Range | m/z 100-2000 |
| Collision Energy | 50 eV (DDA mode), 50 eV (DIA/SWATH) |
The chromatographic separation employs a carefully optimized gradient that effectively resolves this compound from potential metabolites and matrix components [4]. The use of ammonium acetate in the mobile phase enhances ionization efficiency in positive ESI mode, which is particularly suitable for detecting this compound's molecular ion [5]. The extended mass range (m/z 100-2000) ensures coverage of both parent compound and potential conjugated metabolites.
Molecular networking has emerged as a powerful approach for dereplicating known compounds and identifying novel metabolites in complex plant extracts [4]. The following workflow diagram illustrates the integrated strategy for this compound metabolite identification:
The dereplication strategy incorporates both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) approaches, which provide complementary information for comprehensive metabolite annotation [4]. DDA generates high-quality MS/MS spectra for abundant ions, enabling confident spectral matching against databases, while DIA (specifically SWATH - Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra) captures fragmentation data for all detectable ions, reducing the likelihood of missing low-abundance metabolites [4].
The computational pipeline for transforming raw MS data into annotated metabolites involves multiple specialized platforms:
Critical data processing parameters include MS1 tolerance (0.01 Da), MS2 tolerance (0.025 Da), retention time tolerance (0.1 min), and minimum peak height (50 amplitude) [4]. These stringent settings ensure high-quality data alignment across multiple samples and facilitate confident metabolite identification.
Understanding the drug interaction potential of this compound is essential for its development as a therapeutic agent. Cytochrome P450 (CYP) enzymes represent the most important drug-metabolizing enzyme system in humans, responsible for metabolizing approximately 90% of currently marketed drugs [1]. The following table summarizes the comprehensive CYP inhibition profile of this compound:
Table 3: In Vitro CYP Inhibition Profile of this compound
| CYPs Enzyme | Probe Substrate | IC₅₀ Value (μM) | Inhibition Type | Clinical Relevance |
|---|---|---|---|---|
| CYP2C9 | Tolbutamide | 0.966 ± 0.149 | Competitive | High (Narrow therapeutic index drugs) |
| CYP2C9 | Diclofenac | Low nanomolar range | Competitive | High (Narrow therapeutic index drugs) |
| CYP2C9 | Losartan | Low nanomolar range | Competitive | High (Narrow therapeutic index drugs) |
| Other CYPs | Various | >50 μM | Non-competitive | Low (Minimal inhibition) |
This compound demonstrates potent and selective inhibition of CYP2C9, with IC₅₀ values in the sub-micromolar to nanomolar range, while showing negligible effects on other major CYP isoforms including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [1]. This specific inhibition profile suggests potential drug-drug interactions with medications that are CYP2C9 substrates, such as warfarin, phenytoin, and various nonsteroidal anti-inflammatory drugs.
Despite its potent CYP2C9 inhibition in vitro, this compound exhibits minimal inhibitory effects in vivo [1]. This discrepancy between in vitro and in vivo results can be attributed to several physiological factors:
These factors highlight the importance of comprehensive ADME profiling alongside in vitro activity screening when evaluating the drug interaction potential of natural products like this compound.
Plant Material Extraction
Quality Control Measures
Reversible Inhibition Screening
Time-Dependent Inhibition Assessment
LC-MS/MS Analysis for Metabolite Quantification
Isomer Discrimination: this compound may exist as stereoisomers or have structural analogs with similar fragmentation patterns. Employ extracted ion chromatograms (EIC) with high mass accuracy (≤5 ppm) to resolve isomeric compounds based on slight retention time differences [4]
Low-Abundance Metabolites: Enhance detection of minor metabolites by using feature-based molecular networking which improves sensitivity for trace compounds compared to direct database matching alone [4]
Ion Suppression Effects: Minimize matrix effects through comprehensive sample cleanup and chromatographic separation optimization. Use internal standard correction to account for any residual ionization variability [5]
Spectral Interpretation: Leverage multiple dissociation techniques (CID, HCD) when available to generate complementary fragmentation patterns for challenging structural elucidations [5]
The integrated analytical approaches described in this application note provide a comprehensive framework for this compound metabolite identification and biological characterization. The combination of advanced LC-MS/MS techniques with computational molecular networking enables thorough metabolite profiling, while specialized enzyme inhibition assays offer insights into potential drug interaction liabilities [4] [1].
The dereplication strategies outlined here significantly accelerate the identification of known compounds, allowing researchers to focus efforts on novel metabolite discovery [4]. These protocols can be adapted to study other bioactive constituents in complex plant extracts, providing a valuable resource for natural product researchers and drug development professionals working with Sophora species and related medicinal plants.
Sophoranone is a flavonoid isolated from the roots of Sophora species, such as Sophora tonkinensis [1] [2] [3]. As a poorly water-soluble compound, it faces significant development challenges.
Specific data on this compound indicates it has:
These properties place it among the ~40% of approved drugs and nearly 90% of drug candidates that are poorly water-soluble, making solubilization a critical issue in drug development [5].
Since specific formulation data for this compound is limited, the table below summarizes proven solubilization techniques that can be applied. The choice of technique depends on your specific goals, such as the desired dosage form and administration route [5].
| Strategy | Mechanism & Description | Considerations for Application |
|---|---|---|
| Lipid-Based Carriers | Utilizes lipids, surfactants, and co-solvents to enhance solubilization & promote lymphatic absorption, bypassing first-pass metabolism [5]. | Suitable for oral delivery. Can be complex (e.g., self-emulsifying drug delivery systems - SEDDS). |
| Polymer-Based Carriers | Disperses/encapsulates drug in polymer matrix (e.g., solid dispersions) or forms polymeric micelles, improving wettability & inhibiting crystallization [5]. | Versatile for various administration routes. Choice of polymer (synthetic/natural) is critical for stability & release. |
| Size Reduction (Nanocrystals) | Increases particle surface area via nanosuspensions, enhancing dissolution rate & potential for adhesion to biological surfaces [5]. | High-energy process. Physical stability (preventing aggregation/ crystal growth) is a key challenge. |
| Cyclodextrin Inclusion | Forms non-covalent inclusion complex where drug molecule fits inside cyclodextrin cavity, improving aqueous solubility & stability [5]. | Limited by drug molecule size & affinity for cyclodextrin cavity. |
| Cocrystallization | Creates crystalline material of API & co-former in same crystal lattice, modifying properties like solubility & stability without altering chemical structure [5]. | Requires selection of Generally Recognized as Safe (GRAS) co-formers. Patentability is a key consideration. |
| Salt Formation | Modifies solubility & dissolution rate through acid-base reaction to form salt, one of the oldest & most common approaches [5]. | Only applicable to ionizable compounds. Can be susceptible to conversion back to less soluble form (salting out). |
| Prodrugs | Chemically modifies drug into inactive derivative with better solubility, which converts back to active form in the body [5]. | Requires chemical synthesis & adds complexity, as pharmacokinetics of both prodrug and active drug must be characterized. |
| Use of Cosolvents, Solubilizers, Hydrotropes | Employs water-miscible solvents (cosolvents), surfactants (solubilizers), or agents that increase solubility (hydrotropes) in liquid formulations [5]. | Common in preclinical/early clinical studies for parenteral & oral solutions. Potential for precipitation upon dilution. |
Based on the strategies above, here is a logical workflow you can follow to develop a solubilized formulation of this compound.
Q1: Why is there a lack of correlation between in vitro inhibitory activity and in vivo efficacy for this compound? A1: This has been directly observed. This compound showed potent inhibition of the CYP2C9 enzyme in vitro but no significant effect in vivo [1]. This disconnect is primarily attributed to its very low permeability (as shown in Caco-2 cell studies) leading to poor absorption, and its extremely high plasma protein binding (>99.9%), which leaves only a tiny fraction of the drug free to exert a biological effect [1]. This highlights that improving solubility alone may not be sufficient without also addressing permeability and binding issues.
Q2: How can computational tools aid in formulating this compound? A2: Computational methods are valuable in early development. For instance, molecular docking and dynamics simulations have identified this compound as a hit compound against breast cancer targets, providing insights into its binding interactions [6] [7]. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to model the effects of different formulation approaches on key pharmacokinetic parameters before committing to costly lab experiments [6] [8] [7].
Q3: The this compound in our lab is a powder with poor water solubility. What is a simple first step to make a solution for initial in vitro assays? A3: For preliminary in vitro studies, you can use water-miscible organic solvents. Suppliers note that this compound is soluble in solvents like DMSO, methanol, diethyl ether, chloroform, and acetone [2] [3]. A common protocol is to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it with an aqueous buffer or cell culture medium for your assays. Crucial note: The final concentration of DMSO in your biological test system should be kept low (typically below 0.5-1.0%) to avoid cytotoxicity or solvent effects.
Sophoranone is a flavonoid isolated from the roots of Sophora subprostrata and Sophora tonkinensis [1] [2]. Proper handling is crucial for experimental consistency.
The table below summarizes the key stability information and recommended storage conditions.
| Aspect | Details and Conditions |
|---|---|
| General Handling | Hygroscopic DMSO; use newly opened solvent for stock solutions [1]. |
| Storage Conditions | Protect from light; store under nitrogen; desiccate at -20°C [1] [2]. |
| Solubility | Soluble in DMSO, diethyl ether, and methanol [1] [2]. |
High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing this compound. Here are common issues and solutions, many of which are based on general HPLC principles [3].
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Retention Time Drift | Temperature fluctuations; mobile phase decomposition; pump instability [3]. | Use a column oven; prepare mobile phase fresh and consistently; perform regular pump maintenance [3]. |
| Peak Tailing/Broadening | Column contamination; inappropriate mobile phase pH; secondary interactions with stationary phase [3]. | Use a guard column; flush and clean analytical column; optimize mobile phase pH and composition [3]. |
| Irreproducible Retention | Minor variations in conditions between systems or runs [4]. | Use Relative Retention Time (RRT) or the Linear Calibration with Two Reference Substances (LCTRS) method for more robust peak identification [4]. |
For your reference, here is a detailed liquid chromatography with tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of this compound in rat plasma [2]. You can adapt this protocol for your own analysis.
This workflow outlines the key steps for analyzing this compound using LC-MS/MS based on the cited protocol.
What is the primary stability concern for this compound? The compound is photosensitive [1]. Decomposition upon exposure to light is a major risk, which is why it must be handled under light-protected conditions and stored in dark conditions.
How can I accurately identify this compound in HPLC without a reference standard? Using an internal standard is one approach [3]. For more robust identification across different laboratories and instruments, using Relative Retention Time (RRT) or the Linear Calibration with Two Reference Substances (LCTRS) method is recommended [4].
Where does this compound come from? this compound is a natural product that can be isolated from the root of Sophora subprostrata [1] and Sophora tonkinensis [2].
| Optimization Factor | Recommendation | Effect & Rationale |
|---|---|---|
| Extraction Method | Ultrasound-assisted extraction (UAE), Wall-breaking extraction (WBE) [1] | UAE uses ultrasonic cavitation to break cell walls; WBE is a high-efficiency physical method to maximize retention of active ingredients without heat damage [1]. |
| Solvent Selection | Ethyl Acetate [2], n-Butanol [3], Aqueous Ethanol (e.g., 70%) [4] | Medium-polarity solvents are effective for flavonoids. Ethyl acetate was used for a flavonoid-rich extract from Sophora tonkinensis [2]. |
| Liquid-Solid Ratio | 200 mL/g [1] | A higher ratio increases compound diffusion from the matrix into the solvent, but excessive solvent can reduce dissolution efficiency [1]. |
| Extraction Time | UAE: 50-55 min; WBE: 140-150 s [1] | Optimal time maximizes yield; excessive duration can lead to compound degradation [1]. |
| Sample Pretreatment | Mechanical grinding to fine powder [4] | Increases surface area for solvent contact, facilitating more efficient and complete extraction [4]. |
Here are common problems researchers face and their potential solutions in a Q&A format.
Q: My sophoranone yield is consistently low, even with optimized parameters. What could be wrong?
Q: My extract has high levels of unwanted contaminants (protein, polysaccharides). How can I improve purity?
This protocol for Ultrasound-Assisted Extraction (UAE) is based on modern green chemistry principles and recent optimization studies [1] [4].
1. Sample Pretreatment:
2. Preparation of Green Solvent:
3. Ultrasound-Assisted Extraction:
4. Extract Concentration:
The following diagrams outline the core experimental workflow and the biological context of this compound.
Accurate analysis is foundational for purity enhancement. The following table summarizes validated HPLC and LC-MS methods from the literature for identifying and quantifying Sophoranone and related flavonoids.
| Analysis Goal | Technique | Key Method Parameters | Identified/Quantified Compounds (examples) | Reference |
|---|---|---|---|---|
| Identification & Characterization | HPLC-DAD-ESI-MS | Column: C18; Mobile Phase: Gradient elution with solvents like water/acetonitrile with formic acid. | Trifolirhizin, Quercetin, This compound, Sophoranochromene, Kurarinone [1] | |
| Quantitative Analysis | HPLC with UV detection | Detection at 205-400 nm (specific wavelength depends on analyte); Validation confirmed good linearity (r > 0.9998) and recovery (96.4%-104.43%) [1]. | Trifolirhizin, Quercetin, Maackiain, This compound, Sophoranochromene [1] | |
| General LC Analysis | Liquid Chromatography (LC) | Various HPLC, CE, and GC methods for alkaloids and flavonoids in Sophora species [2]. | Matrine-type alkaloids and flavonoids [2] |
The purification strategy for this compound is heavily influenced by its specific physicochemical properties. A recent study highlights key factors that can impact the success of your purification and the results of subsequent experiments [3].
Q1: Why is there a discrepancy between my in-vitro and in-vivo results for this compound? The combination of very low permeability (poor absorption) and high plasma protein binding (>99.9%) is a likely cause. While this compound may show potent activity in a cellular assay (in-vitro), its effectiveness can be dramatically reduced in live animal models (in-vivo) because very little of the compound is absorbed into the bloodstream, and most of what is absorbed becomes bound and inactive [3].
Q2: What are the critical parameters for developing an HPLC method for this compound? Your method development should focus on:
The following diagram outlines a logical workflow for approaching this compound purification and analysis, integrating the analytical methods and key properties discussed above.
The table below summarizes the key storage and handling parameters for sophoranone based on supplier information [1].
| Parameter | Specification |
|---|---|
| Short-Term Storage | -20°C, protect from light, stored under nitrogen [1] |
| Long-Term Storage | -80°C for 6 months [1] |
| Stock Solution in DMSO | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) [1] |
| Purity | 99.67% [1] |
| Molecular Weight | 460.60 g/mol [1] |
| Solubility (in DMSO) | 100 mg/mL (217.11 mM) [1] |
Here are solutions to some potential problems you might encounter in the lab.
| Problem | Possible Cause & Solution |
|---|
| Unexpectedly low activity or compound degradation | • Cause: Repeated freeze-thaw cycles of stock solution or exposure to light, oxygen, or moisture can degrade the compound. • Solution: Prepare single-use aliquots of the stock solution. Always use freshly opened, anhydrous DMSO. Ensure vials are tightly sealed and flushed with nitrogen after each use. | | Precipitation in assay buffer | • Cause: The compound may precipitate when a DMSO stock solution is diluted into an aqueous buffer. • Solution: Ensure the final concentration of DMSO in your assay does not exceed 0.1-0.3%. Perform the dilution step gradually with vigorous vortexing. Confirm the solubility in your specific buffer system. | | Inconsistent results between experiments | • Cause: Using stock solutions of different ages or stored under inconsistent conditions. • Solution: Standardize protocols. Use freshly prepared stock solutions for critical experiments and meticulously record the date of preparation and storage conditions for every batch. |
This protocol is for creating a 100 mg/mL stock solution in DMSO [1].
This method uses a corn oil-based vehicle for in vivo administration [1].
For robust results, integrate these verification steps into your workflow:
Core Issue: Matrix effects can cause signal suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification of sophoranone. This is often caused by co-eluting compounds from the complex biological matrix or herbal extract.
Q1: What are the initial steps if I suspect matrix effects in my this compound assay? A: You should first perform a post-column infusion experiment. This helps visually identify retention times where ion suppression or enhancement occurs. Continuously infuse this compound into the MS detector while injecting a blank, processed sample matrix. A dip or rise in the baseline indicates regions of matrix effects.
Q2: Which sample preparation techniques are most effective for this compound? A: this compound is a flavonoid, and effective preparation often involves:
Q3: How can I use chromatography to minimize matrix effects? A: The goal is to separate this compound from co-eluting interferences.
Q4: What is the role of the internal standard (IS)? A: A stable isotope-labeled (SIL) this compound is the ideal IS. It co-elutes with the analyte and experiences nearly identical matrix effects, correcting for them. If unavailable, a structurally similar compound can be used, but it must be thoroughly validated.
| Problem Area | Symptom | Potential Solution |
|---|---|---|
| Sample Preparation | High ion suppression in post-column infusion test. | Switch from PPT to LLE or SPE. Increase dilution factor post-preparation. |
| Chromatography | Matrix effects persist even with extensive sample clean-up. | Optimize the LC gradient to shift this compound's retention time. Change the column chemistry (e.g., HILIC vs. reversed-phase). |
| Calibration & IS | Inconsistent accuracy and precision, especially at low concentrations. | Use a stable isotope-labeled internal standard. Ensure the IS is added at the very beginning of sample preparation. |
| Matrix Sourcing | High variability between different lots of control matrix (e.g., plasma). | Use a single, large pool of matrix for calibration standards and QCs. Or, use matrix from a more consistent source. |
This standard methodology can be used to quantitatively evaluate matrix effects for this compound.
1. Principle Matrix effects are assessed by comparing the analyte response in a pure solution to the response when the analyte is spiked into a processed blank matrix.
2. Materials & Reagents
3. Procedure
4. Calculation & Interpretation
Calculate the Matrix Factor (MF) for each source:
MF = (Peak Area of Analyte in Set A / Peak Area of IS in Set A) / (Peak Area of Analyte in Set B / Peak Area of IS in Set B)
The workflow for this experimental protocol is summarized in the following diagram:
| Troubleshooting Area | Specific Parameter to Check | Action/Adjustment |
|---|---|---|
| Sample & Mobile Phase | Mobile Phase Composition & pH [1] [2] | Adjust organic solvent ratio, pH, and buffer strength. Consider changing organic modifier (MeOH, ACN, THF). |
| Sample Preparation & Filtration [2] | Ensure proper filtration to remove particulates and impurities. | |
| Sample Container [2] | Use actinic vials for light-sensitive analytes; select vials that prevent analyte binding. | |
| Chromatography Column | Column Chemistry (Stationary Phase) [1] [2] | Change bonded ligand functionality (e.g., C8, phenyl, polar-embedded). |
| Column Particle Size & Length [1] [2] | Use smaller particle sizes (e.g., 2.7µm) or a longer column for higher efficiency. | |
| Instrument Parameters | Flow Rate [2] | Lower flow rate to improve resolution (may increase run time). |
| Injection Volume [2] | Reduce volume if peaks are fronting or overloading (aim for 1-2% of column volume). | |
| Column Temperature [1] [2] | Lower temperature generally increases retention and can improve resolution. | |
| Detector Settings [2] | Optimize wavelength for highest absorption; ensure sufficient data acquisition rate (20-40 points/peak). |
When working with This compound, a flavonoid from Sophora tonkinensis, its specific physicochemical properties can pose unique challenges [3].
Here is a systematic workflow to diagnose and resolve this compound peak resolution problems.
Q1: I've optimized the mobile phase and column, but my this compound peak is still broad or tailing. What could be the cause? This is likely due to the compound's specific properties. Given its very low permeability and high plasma protein binding (>99.9%) [3], it may strongly interact with residual silanols on the stationary phase or other system components. Try using a low-pH mobile phase to suppress silanol activity, or consider a column specifically designed for basic compounds. Also, ensure your sample solvent is strong enough to prevent on-column focusing issues.
Q2: Can I use UPLC instead of HPLC to improve the analysis of this compound? Yes, and it can be highly effective. Using columns packed with smaller (e.g., sub-2µm) or solid-core particles significantly increases efficiency and resolution [2]. This approach can provide better resolution and faster run times. If a UPLC system is unavailable, core-shell columns on a traditional HPLC system can offer a similar efficiency improvement without the high backpressure of sub-2µm fully porous particles [6].
Q3: How does column temperature specifically affect the separation of flavonoids like this compound? Increasing the column temperature reduces mobile phase viscosity, which can enhance column efficiency and improve peak shape [1]. However, temperature can also impact the relative retention (α) of compounds [1]. For this compound, it's advisable to test a temperature range (e.g., 30-50°C) to find the optimum, keeping in mind the stability limits of your column and compound.
This compound is a bioactive flavonoid from Sophora tonkinensis with documented anti-inflammatory, anti-cancer, and potential anti-diabetic activities [1] [2] [3]. A critical characteristic for researchers is the significant disconnect between its potent in vitro effects and its negligible in vivo activity, primarily due to poor absorption and extensive plasma protein binding [1] [4].
The table below summarizes key quantitative data essential for experimental design:
| Parameter | Value | Experimental Context |
|---|---|---|
| CYP2C9 Inhibition (Ki) | 0.503 ± 0.0383 μM [4] | Reversible, competitive inhibition in human liver microsomes (HLM). |
| CYP2C9 Inhibition (IC₅₀) | 0.966 ± 0.149 μM [1] [4] | Cocktail assay in HLM; strongest inhibitory effect among 9 major CYPs. |
| Caco-2 Permeability (Pₐₚₚ) | 0.115 × 10⁻⁶ cm/s [1] [4] | Indicates very low permeability and predicts poor oral absorption. |
| Plasma Protein Binding | >99.9% [1] [4] | In heparinized human plasma; significantly limits free fraction of drug. |
| Oral Cmax in Rats | ~13.1 ng/mL at 60 min [4] | Achieved after a 12.9 mg/kg oral dose. |
Here are detailed methodologies and FAQs for key assays based on published studies.
This protocol assesses the reversible inhibitory potential of SPN against nine major human CYP enzymes in human liver microsomes (HLM) [1] [4].
| CYP Enzyme | Probe Substrate | Substrate Concentration (μM) | Recommended Positive Inhibitor |
|---|---|---|---|
| 1A2 | Phenacetin | 50 | Furafylline |
| 2A6 | Coumarin | 5 | Trypsin |
| 2B6 | Bupropion | 50 | Ticlopidine |
| 2C8 | Rosiglitazone | 10 | Quercetin |
| 2C9 | Tolbutamide | 100 | Sulfaphenazole |
| 2C19 | Omeprazole | 20 | Nootkatone |
| 2D6 | Dextromethorphan | 5 | Quinidine |
| 2E1 | Chlorzoxazone | 50 | 4-Methylpyrazole |
| 3A4 | Midazolam | 2 | Ketoconazole |
This assay is critical for predicting the oral absorption of SPN [4].
This method determines the extent to which SPN binds to plasma proteins [4].
% Bound = (1 - [Free]/[Total]) * 100 [4].The following diagrams, created with Graphviz, outline the core experimental workflows.
This flowchart illustrates the key steps for performing the in vitro CYP inhibition assay.
This diagram visualizes the logical relationship between SPN's physicochemical properties and the lack of in vitro-in vivo correlation.
Before investigating degradation, a reliable method to identify and quantify Sophoranone is essential. Here is a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol adapted from the literature [1].
Since direct data on this compound degradation is unavailable, you can design a study based on common practices for natural products. The workflow below outlines the key stages of this process.
Based on the workflow above, here are detailed methodologies and key considerations for the investigation.
| Stress Condition | Example Parameters | Goal / Likely Cleavage |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, room temperature or heated | Assess stability in acid; may cleave acid-labile groups. |
| Basic Hydrolysis | 0.1 M NaOH, room temperature or heated | Assess stability in base; may hydrolyze esters or other base-labile functions. |
| Oxidative Stress | 3% H₂O₂, room temperature | Simulate oxidative degradation; common for many organic compounds. |
| Photolysis | UV light (e.g., ICH Q1B) | Determine photosensitivity. |
| Thermal Stress | 40°C, 60°C (solid & solution) | Determine thermal stability. |
What is the primary source of this compound? this compound is a natural product (flavonoid) isolated from the roots of plants in the Sophora genus, such as Sophora tonkinensis and Sophora subprostrata [1].
The peak shape for this compound is poor (tailing/broad). What could be the cause? Peak tailing is a common challenge in HPLC, often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Remedies include:
I have identified a potential degradation product. How can I proceed with further analysis? Once a degradation product is detected via LC-MS/MS, you can:
Q1: Why does Sophoranone show potent CYP2C9 inhibition in vitro but no effect in vivo? The lack of correlation is primarily due to poor oral absorption and extensive plasma protein binding. While SPN is a potent competitive inhibitor of CYP2C9 in human liver microsomes (Ki value of 0.503 ± 0.0383 μM), its very low permeability in Caco-2 cell models (Papp value of 0.115 × 10⁻⁶ cm/s) suggests it is poorly absorbed. Furthermore, over 99.9% of SPN in plasma is protein-bound, leaving a very low concentration of free compound available to interact with CYP enzymes in the liver [1].
Q2: Does this compound act as a time-dependent inactivator of CYP enzymes? No. Pre-incubation of human liver microsomes with SPN in the presence of NADPH did not cause a shift in the IC₅₀ values. This indicates that SPN is a reversible, direct inhibitor of CYP2C9 and not a mechanism-based inactivator [1].
Q3: What is the biological source and activity of this compound? this compound is a flavonoid compound isolated from the roots of Sophora tonkinensis [1] [2]. It has documented anti-inflammatory effects, such as inhibiting nitric oxide production in macrophages (IC₅₀ of 28.1 μM in RAW264.7 cells) [1] [2].
The table below summarizes key quantitative findings on this compound's properties and inhibitory activity [1].
| Parameter | Value / Finding | Experimental System |
|---|---|---|
| CYP2C9 Inhibition (Ki) | 0.503 ± 0.0383 μM (competitive) | Human liver microsomes |
| CYP2C9 Inhibition (IC₅₀) | 0.966 ± 0.149 μM | Human liver microsomes |
| Caco-2 Permeability (Papp) | 0.115 × 10⁻⁶ cm/s | Caco-2 cell monolayer |
| Plasma Protein Binding | >99.9% | Human plasma |
| Time-Dependent Inhibition | Not observed | Human liver microsomes + NADPH |
| In Vivo Pharmacokinetic Impact | No significant effect on diclofenac PK in rats | Rat model (oral co-administration) |
Here are the methodologies used in the key studies to characterize this compound's effects.
1. Protocol for In Vitro Reversible Inhibition Assay in Human Liver Microsomes (HLM) [1]
2. Protocol for Caco-2 Cell Permeability Assay [1]
The following diagram outlines a logical approach to diagnose the root cause when in vitro inhibitory activity is not observed in vivo, based on the case study of this compound.
Sophora species, such as S. flavescens (Kushen) and S. japonica, are rich sources of diverse flavonoids, which are a major focus of pharmacological research due to their wide-ranging biological activities [1] [2]. These compounds are primarily categorized into flavanones, isoflavones, flavonols, and chalcones [3].
The following table summarizes some key flavonoids and their reported activities. Please note that this is not a comparison to Sophoranone, but a summary of other prominent compounds in the genus.
| Flavonoid Compound | Sophora Species | Core Biological Activities (In Vitro/In Vivo) | Key Experimental Findings |
|---|---|---|---|
| Rutin [4] [5] | S. japonica | Anticancer, Antioxidant | Strong binding to MAPK1 protein (Interaction energy: -77.15 kcal/mol); potential multitarget anticancer agent via PI3K-Akt and MAPK pathways [4]. |
| Luteolin-7-O-gentiobioside [4] | S. flavescens | Anticancer | Very strong binding to MAPK1 (Interaction energy: -79.20 kcal/mol); lowest calculated binding free energy (-153.78 kcal/mol) [4]. |
| Novel Cyclohexyl Flavanones [3] | S. flavescens | Anti-inflammatory | Two new compounds (17 & 18) showed significant NO production inhibition in LPS-induced RAW264.7 cells (IC50: 4.6 - 14.4 μM) [3]. |
| Genistein [6] | S. japonica | Anti-osteoporosis | Prevented bone density loss and improved trabecular structure in ovariectomized (OVX) rat models [6]. |
| Sophoricoside [6] | S. japonica | Anti-osteoporosis, Estrogenic | Showed potent estrogenic proliferative activity in MCF-7 cells and anti-osteoporosis effects in OVX rats [6]. |
| Prenylated Flavonoids [3] | S. flavescens | Antiproliferative | Multiple compounds inhibited growth of HepG2 liver cancer cells; one showed potent activity (IC50: 0.46 μM) [3]. |
The biological data for these flavonoids are derived from established experimental models. Here are the key methodologies referenced in the studies:
Based on the identified mechanisms of action for Sophora flavonoids, the following diagram illustrates a proposed multitarget anticancer pathway that integrates findings from the network pharmacology study [4].
The absence of specific data on this compound in the current search highlights a potential gap in the publicly available literature. To advance your comparative guide, I suggest the following:
The table below summarizes the key pharmacokinetic and physicochemical parameters of Sophoranone identified in the search results:
| Parameter | Property / Value | Experimental Context / Notes |
|---|---|---|
| Bioavailability | Very low (predicted) | Based on in vitro data; poor intestinal absorption inferred [1]. |
| Permeability | Very low Caco-2 Papp: 0.115 x 10⁻⁶ cm/s | Suggests poor absorption in the gastrointestinal tract [1]. | | Plasma Protein Binding | >99.9% | High degree of binding; limits free, active drug concentration [1]. | | CYP Enzyme Inhibition (In Vitro) | Potent, competitive inhibitor of CYP2C9 IC₅₀: 0.966 µM Kᵢ: 0.503 µM | Human liver microsomes. Also inhibits CYP2C9-mediated diclofenac 4'-hydroxylation and losartan oxidation [1]. | | CYP Enzyme Inhibition (In Vivo) | No significant effect (rat model) | Co-administration with diclofenac did not alter the drug's pharmacokinetics [1]. | | Time-Dependent Inhibition | Not observed | No shift in IC₅₀ after pre-incubation with NADPH [1]. | | Anti-inflammatory Activity (In Vitro) | IC₅₀: 28.1 µM | Inhibition of LPS-induced NO production in mouse RAW264.7 cells [2]. |
For researchers looking to understand or replicate these findings, here are the methodologies behind the critical experiments.
The most significant finding in this compound's pharmacokinetic profile is the stark contrast between its potent in vitro enzyme inhibition and its lack of in vivo effect. The following diagram illustrates the proposed mechanism for this disconnect:
The available data, while not a full pharmacokinetic profile, provides crucial insights for researchers.
The search results did not contain a direct, head-to-head pharmacokinetic comparison of this compound with other specific alternatives in a standardized study.
To build a more comprehensive comparison guide, you may need to:
The table below summarizes quantitative data from a 2024 study that identified sophoranone and dipiperitylmagnolol as top hits against key breast cancer proteins. The binding affinity is reported in kcal/mol (more negative values indicate stronger binding) [1].
| Compound Name | Protein Target (PDB ID) | Reported Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Epidermal Growth Factor Receptor (EGFR), PDB: 1XKK | -9.2 | [1] |
| Aromatase, PDB: 3S7S | -9.5 | [1] | |
| PI3K Alpha, PDB: 7PG6 | -9.0 | [1] | |
| Dipiperitylmagnolol | Epidermal Growth Factor Receptor (EGFR), PDB: 1XKK | -10.1 | [1] |
| Aromatase, PDB: 3S7S | -9.9 | [1] | |
| PI3K Alpha, PDB: 7PG6 | -9.8 | [1] |
> Important Note on Values: The binding free energy values in the source study are presented as negative numbers (e.g., -9.2 kcal/mol). In the field of molecular docking, a more negative value signifies a stronger and more favorable binding interaction.
The data in the table above was generated through a standardized computational workflow. Here are the detailed methodologies for the key experiments cited [1].
The data shows that dipiperitylmagnolol exhibits a stronger calculated binding affinity (more negative values) than this compound across all three breast cancer targets [1]. However, this computational data is a primary screening step.
For a comprehensive comparison, you would need to:
The primary data on sophoranone comes from standardized in vitro assays using human liver microsomes (HLMs). Here are the methodologies for the core experiments:
Reversible Inhibition Assay (Cocktail Method) [1]: A mixture of HLMs (0.1 mg/mL final concentration) and a cocktail of probe substrates for nine major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) was pre-incubated with this compound (concentration range: 0–50 μM). The reaction was initiated by adding an NADPH-generating system and stopped with acetonitrile. Metabolite formation for each CYP-specific reaction was quantified using LC-MS/MS.
Inhibition Constant (Ki) Determination [1]: The mechanism of inhibition and Ki value for CYP2C9 were determined by monitoring the formation of the 4-hydroxytolbutamide metabolite from tolbutamide. The reaction was run in HLMs at various concentrations of both tolbutamide (the substrate) and this compound (the inhibitor). Data were analyzed using Lineweaver-Burk plots and non-linear regression to fit to appropriate inhibition models, confirming competitive inhibition.
Time-Dependent Inhibition (TDI) Assay [1]: HLMs were pre-incubated with this compound and NADPH for 30 minutes. Subsequently, the probe substrate cocktail was added to initiate the reaction, which was then quantified as in the reversible inhibition assay. The lack of a significant change in the IC50 value after pre-incubation indicated that this compound is not a time-dependent inactivator.
A critical finding from the research is that this compound's potent in vitro inhibition does not result in significant drug interactions in vivo. Follow-up experiments identified two key physicochemical properties responsible for this discrepancy [1]:
This compound is one of many flavonoids studied for CYP inhibition. The table below provides a comparison with other potent flavonoid inhibitors to contextualize its activity.
| Compound Name | Class | Primary CYP Target | Inhibition Type | Potency (Ki, μM) |
|---|---|---|---|---|
| This compound [1] [2] | Flavonoid | CYP2C9 | Competitive | 0.50 |
| Selamariscina A [3] | Biflavonoid | CYP2C8 / CYP2C9 | Competitive (CYP2C9) / Noncompetitive (CYP2C8) | 0.032 (CYP2C9) / 0.018 (CYP2C8) |
| Amentoflavone [3] | Biflavonoid | CYP2C8 | Noncompetitive | 0.083 |
| Myricetin [2] | Flavonol | CYP3A4 | Mixed-type | 5.00 |
| Dendrobine [4] | Alkaloid | CYP2C19 / CYP2D6 | Competitive | 5.22 (CYP2C19) / 7.78 (CYP2D6) |
The following diagram illustrates the experimental workflow and the key finding regarding this compound's activity.
This compound is a prenylated flavonoid isolated from the root bark of Sophora flavescens [1] [2]. Its significance lies in its function as a voltage-dependent anion channel/adenine nucleotide translocase (VDAC/ANT)-targeting drug, classified as a Class IV mitocan [2]. Mitocans are anticancer agents that specifically target tumor cell mitochondria, disrupting their function and inducing apoptosis [2].
The table below summarizes this compound and other cytotoxic compounds from Sophora flavescens for comparison:
| Compound Name | Source | Structural Class | Notable Cytotoxic Activity (Cell Line, IC₅₀) | Primary Proposed Mechanism |
|---|---|---|---|---|
| This compound | Sophora flavescens | Prenylated Flavonoid / Mitocan [2] | Information not specified in results | VDAC/ANT targeting, inducing mitochondrial-mediated apoptosis [2] |
| Sophoflavonoid A | Sophora flavescens | Prenylated Flavonoid [1] | Significant inhibitory effects on three lung tumor cells [1] | Cytotoxic activity against carcinoma cells [1] |
| Sophoflavonoid B | Sophora flavescens | Prenylated Flavonoid [1] | Significant inhibitory effects on three lung tumor cells [1] | Cytotoxic activity against carcinoma cells [1] |
| Compound 3 (Unnamed analog) | Sophora flavescens | Prenylflavonoid [1] | H460 lung carcinoma cell line (IC₅₀ = 4.67 μM) [1] | Strong cytotoxic effect [1] |
| α, β-unsaturated sophoridinic derivative 2k | Semi-synthetic (from Sophoridine) [3] | Alkaloid-Chalcone Hybrid [3] | HepG-2 liver cancer (IC₅₀ = 25.5 μM); CNE-2 nasopharyngeal cancer (IC₅₀ = 33.8 μM) [3] | Cell cycle arrest at G1 phase [3] |
For researchers to evaluate and replicate findings, here are the key experimental methodologies used to generate the data above.
Cytotoxicity Assay (MTT Assay): The primary protocol for determining the IC₅₀ values of these compounds is the MTT assay [1] [3]. This colorimetric method measures the activity of enzymes that reduce MTT to formazan, indicating metabolic activity and thus cell viability.
Cell Cycle Analysis by Flow Cytometry: To investigate the mechanism of cell growth inhibition, flow cytometric analysis is used.
Molecular Docking Studies: This computational method predicts how a small molecule (like a drug candidate) binds to a protein target.
This compound's anticancer activity is linked to its ability to target mitochondria. The following diagram illustrates the general mechanism of Class IV mitocans like this compound, which target the VDAC/ANT complex.
This mechanism disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and ultimately inducing programmed cell death [2].
The data indicates that prenylated flavonoids from Sophora flavescens are a promising source of anticancer leads [1] [5]. The presence of an isopentenyl group is a key structural feature that appears to enhance cytotoxic activity [1] [5]. Furthermore, semi-synthetic modification of natural compound scaffolds, such as creating sophoridine-chalcone hybrids, is a valid strategy for improving potency and understanding structure-activity relationships (SAR) [3].
Future research can build upon these findings by:
| Aspect | Details | Experimental Evidence |
|---|---|---|
| Primary Botanical Source | Sophora tonkinensis (Shan Dou Gen) [1] [2] [3] | Not Applicable |
| Key Pharmacological Activities | Anticancer: Induces apoptosis in human leukemia U937 cells [2]. Anti-inflammatory: Inhibits nitric oxide production in RAW 264.7 macrophages [3]. Anti-asthmatic: Contributes to the effect of S. tonkinensis extract in animal models [3]. | | | Mechanism of Action (Anticancer) | Triggers mitochondrial pathway of apoptosis: generates reactive oxygen species (ROS), opens mitochondrial permeability transition (MPT) pores, and releases cytochrome c [2]. | In vitro using human leukemia U937 cells; isolated mouse liver mitochondria [2]. | | Pharmacokinetics | Oral Absorption: Very low permeability in Caco-2 cells [3]. Protein Binding: >99.9% bound to plasma proteins [3]. Drug Interaction: Potently inhibits CYP2C9 enzyme in vitro, but no significant effect in vivo due to poor absorption and high protein binding [3]. | In vitro: Human liver microsomes, Caco-2 cell models [3]. In vivo: Rat models [3]. |
For researchers looking to replicate or design studies, here are the methodologies from key experiments:
Apoptosis Induction & Mechanism Study [2]
In Vitro CYP450 Inhibition Study [3]
The diagram below illustrates the mechanism by which this compound induces apoptosis in cancer cells, as identified in human leukemia U937 cells [2].
The experimental data highlights both the potential and the challenges of this compound as a therapeutic agent:
It's important to note that the search results lack a direct, quantitative comparison of this compound content across various Sophora species (like S. flavescens or S. japonica). The available information strongly associates this compound with Sophora tonkinensis.